Technical Documentation Center

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine
  • CAS: 1346242-32-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Analytical Scientists, and Regulatory Affairs Professionals Executive Summary In the rigorous landscape of active pharmaceutical ingredient (AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Analytical Scientists, and Regulatory Affairs Professionals

Executive Summary

In the rigorous landscape of active pharmaceutical ingredient (API) manufacturing, the control of process-related impurities is paramount for ensuring drug safety and efficacy. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine (CAS: 1346242-32-7) is a critical, highly lipophilic process impurity encountered during the synthesis of Rivastigmine, a widely prescribed acetylcholinesterase inhibitor used in the management of Alzheimer’s and Parkinson’s disease dementias.

Often designated as "Impurity-F" or the "Rivastigmine Ether Impurity" in process chemistry literature, this compound requires stringent monitoring to comply with ICH Q3A(R2) guidelines. This technical whitepaper dissects the physicochemical properties, mechanistic synthetic origins, and self-validating analytical methodologies required to isolate, characterize, and quantify this specific molecular entity.

Structural Identity and Chemical Profiling

The molecule features a stereospecific (S)-enantiomeric core inherited from its synthetic precursor, an N,N-dimethylamine functional group, and a highly electron-deficient 4-nitrophenoxy moiety. This unique structural triad dictates its solubility, ionization behavior, and chromatographic retention.

Table 1: Primary Chemical Identifiers
ParameterDescription / Value
IUPAC Name (1S)-N,N-dimethyl-1-[3-(4-nitrophenoxy)phenyl]ethanamine
CAS Registry Number 1346242-32-7
Molecular Formula C₁₆H₁₈N₂O₃
Molecular Weight 286.33 g/mol
SMILES String COC2=CC=C(C=C2)[O-])N(C)C

Data corroborated by structural repositories including 1 [1].

Physicochemical Properties & Causality

Understanding the macroscopic properties of this impurity requires a microscopic analysis of its functional groups. The interplay between the basic amine and the lipophilic diaryl ether dictates its behavior in both synthetic reactors and analytical columns.

Table 2: Physicochemical Parameters
PropertyValue / ObservationMechanistic Rationale
Physical State Dark yellow to orange oilThe extended conjugation of the nitrophenyl ether system absorbs light in the blue/violet spectrum, reflecting yellow/orange. It remains an oil at standard temperature and pressure due to asymmetric packing preventing crystallization [2].
pKa (Predicted) ~8.5 – 9.0The tertiary N,N-dimethylamine group readily accepts a proton. This basicity is crucial for pH-dependent solubility and chromatographic mobile phase selection.
Solubility Profile Insoluble in neutral H₂O; Soluble in DCM, DMF, ACN, and acidic H₂OThe bulky diphenyl ether core drives high lipophilicity (LogP). However, protonation of the amine in acidic media (pH < 5) creates a charged species, drastically increasing aqueous solubility.
Storage Conditions 2–8°C (Refrigerator)The nitro group and ether linkage are generally stable, but the tertiary amine is susceptible to N-oxidation over time if exposed to ambient heat and atmospheric oxygen [3].

Mechanistic Origin: Synthetic Pathway

In the industrial synthesis of Rivastigmine, the ether impurity emerges as a byproduct or intermediate via a Nucleophilic Aromatic Substitution (SNAr) reaction. As documented in process optimization studies by 2 [2], the reaction occurs between (S)-3-(1-(dimethylamino)ethyl)phenol and 1-fluoro-4-nitrobenzene.

The Causality of the Reaction Conditions:

  • Base Selection (K₂CO₃): Potassium carbonate is utilized to deprotonate the phenolic hydroxyl group (pKa ~10). This converts the phenol into a highly nucleophilic phenoxide anion.

  • Solvent Selection (DMF): Dimethylformamide is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, accelerating the nucleophilic attack.

  • Electrophilic Activation: The strongly electron-withdrawing nitro (-NO₂) group at the para position of the fluorobenzene stabilizes the anionic Meisenheimer complex intermediate via resonance, drastically lowering the activation energy required for the displacement of the fluoride ion.

SNAr_Pathway A (S)-3-(1-(dimethylamino)ethyl)phenol (Nucleophile) C Base (K2CO3) / DMF 60-65°C A->C B 1-fluoro-4-nitrobenzene (Electrophile) B->C D Rivastigmine Ether Impurity (CAS: 1346242-32-7) C->D SNAr Reaction

Fig 1: Nucleophilic aromatic substitution (SNAr) pathway forming the Rivastigmine ether impurity.

Self-Validating Analytical Protocol (HPLC-MS/MS)

To ensure API batches meet regulatory thresholds, a robust, self-validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is required. The following protocol is designed based on the physicochemical causality of the molecule.

Chromatographic Rationale

Because the impurity contains a basic tertiary amine, analyzing it at a neutral pH would lead to peak tailing due to secondary interactions with unendcapped silanols (Si-O⁻) on the stationary phase. By utilizing an acidic mobile phase (pH 4.5), the amine is fully protonated (>99.9% ionized), ensuring sharp, symmetrical peaks and excellent ionization efficiency in the MS source.

Step-by-Step Methodology

Step 1: Sample & Standard Preparation

  • Prepare a Diluent of 50:50 Acetonitrile:Water.

  • Standard Solution: Dissolve reference standard of the ether impurity (e.g., from 3 [3]) to a concentration of 1.0 µg/mL.

  • API Sample Solution: Dissolve Rivastigmine API to a concentration of 1.0 mg/mL in the diluent.

Step 2: Chromatographic Conditions

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. (The hydrophobic C18 phase provides necessary retention for the lipophilic diphenyl ether core).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Glacial Acetic Acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Gradient Program: Start at 10% B. Ramp to 90% B over 20 minutes. Hold for 5 minutes. (The gradient ensures the polar API elutes early, while the highly lipophilic ether impurity is washed off later).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Step 3: System Suitability Test (SST) - The Self-Validation Mechanism Before analyzing the API batch, inject a resolution mixture containing both Rivastigmine and the ether impurity.

  • Acceptance Criteria 1: Chromatographic resolution (Rs) between API and Impurity must be > 2.0 (ensuring baseline separation).

  • Acceptance Criteria 2: Signal-to-Noise (S/N) ratio of the impurity peak at 0.05% specification limit must be > 10 (ensuring reliable quantitation).

  • Causality: If these criteria fail, the system locks, preventing the generation of false-negative purity data.

Step 4: MS/MS Detection

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Target Mass: Monitor the protonated molecular ion [M+H]⁺ at m/z 287.14 .

Analytical_Workflow S1 1. Sample Preparation API dissolved in ACN/H2O (50:50) S2 2. Chromatographic Separation C18 Column, pH 4.5 Gradient Elution S1->S2 Injection (10 µL) S3 3. System Suitability Test (SST) Resolution > 2.0, S/N > 10 S2->S3 Elution & Validation S4 4. ESI+ Mass Spectrometry Detection of m/z 287.14 [M+H]+ S3->S4 MS/MS Quantification

Fig 2: Self-validating LC-MS/MS analytical workflow for quantifying the ether impurity.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 72942022, (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine." PubChem.
  • Der Pharma Chemica. "Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate." Der Pharma Chemica Journal.
  • SynThink Research Chemicals. "Rivastigmine Ether Impurity | 1346242-32-7 Reference Standard." SynThink Chemicals Catalog.

Sources

Exploratory

NMR spectrum of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

An In-Depth Technical Guide to the NMR Structural Elucidation of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine Executive Summary & Regulatory Context In the highly regulated landscape of pharmaceutical manufact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Structural Elucidation of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

Executive Summary & Regulatory Context

In the highly regulated landscape of pharmaceutical manufacturing, the rigorous characterization of active pharmaceutical ingredients (APIs) and their process-related impurities is a critical mandate. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine (CAS: 1346242-32-7), commonly designated as the Rivastigmine Ether Impurity , is a key process-related compound monitored during the synthesis of the Alzheimer’s therapeutic, Rivastigmine Tartrate [1].

Under International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity present in a new drug substance at a level greater than 0.10% must be structurally identified and characterized. This whitepaper provides a comprehensive, self-validating methodology for the Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of this specific nitrophenoxy impurity, detailing the causality behind experimental parameters and the quantum mechanical rationale for its spectral signatures.

Structural Significance & Chemical Environment

The Rivastigmine Ether Impurity diverges from the parent API (Rivastigmine) through the substitution of the ethylmethylcarbamate moiety with a 4-nitrophenoxy group[2]. This structural alteration creates a highly distinct electronic environment:

  • The AA'BB' Spin System: The 4-nitrophenoxy ring (Ring B) introduces a strong electron-withdrawing nitro group (-NO₂) para to an electron-donating ether oxygen (-O-). This push-pull electronic effect dramatically deshields the protons ortho to the nitro group while shielding those ortho to the ether.

  • The Chiral Center: The (S)-enantiomeric benzylic position remains intact, bearing the N,N-dimethylamine group. The proximity of the bulky, electron-rich phenoxy group restricts local bond rotation, subtly influencing the relaxation times of the aliphatic protons.

G S1 1. Sample Preparation Dissolve 10mg in CDCl3 Add 0.03% TMS Internal Standard S2 2. Instrument Calibration Lock 2H Frequency Automated/Manual 3D Shimming S1->S2 S3 3. Data Acquisition 1H/13C 1D NMR & 2D (COSY, HSQC) Optimize D1 for T1 Relaxation S2->S3 S4 4. Signal Processing Exponential Apodization (LB=0.3Hz) Zero-Filling & Phase Correction S3->S4 S5 5. Structural Elucidation Multiplet Analysis & Integration Heteronuclear Correlation Mapping S4->S5

Figure 1: Standardized NMR acquisition and processing workflow for pharmaceutical impurity profiling.

Experimental Methodology: A Self-Validating Protocol

To ensure the trustworthiness and reproducibility of the spectral data, the following protocol employs a self-validating systems approach. Every step is designed to eliminate artifacts and ensure quantitative accuracy.

Sample Preparation
  • Solvent Selection: Weigh exactly 10.0 mg of the impurity standard [2] and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

    • Causality: CDCl₃ is selected because its low polarity perfectly solvates the lipophilic free-base form of the amine. Furthermore, it provides a sharp deuterium lock signal at 7.26 ppm, essential for maintaining B₀ field stability during long 2D acquisitions.

  • Internal Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal standard, locking the chemical shift scale at exactly 0.00 ppm. This validates the chemical shift axis, negating any external magnetic field drift and ensuring inter-laboratory reproducibility.

NMR Acquisition Parameters

Data should be acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm multinuclear broadband probe.

  • ¹H NMR (Proton):

    • Pulse Angle: 30° (Ernst angle optimization for rapid pulsing).

    • Relaxation Delay (D1): 2.0 seconds for qualitative scans; extended to 10.0 seconds for quantitative integration (qNMR).

    • Causality: The N-methyl protons and the highly deshielded aromatic protons possess different longitudinal (T₁) relaxation times. A truncated D1 would cause incomplete magnetization recovery, leading to artificially low integration values for the slower-relaxing aromatic protons. A 10-second D1 guarantees complete recovery, making the integral ratios a self-validating measure of the molecule's stoichiometry.

  • ¹³C NMR (Carbon):

    • Decoupling: Inverse-gated ¹H decoupling (WALTZ-16).

    • Scans: Minimum 1024 scans to achieve a Signal-to-Noise (S/N) ratio > 10:1 for quaternary carbons.

Spectral Assignments and Data Interpretation

The structural elucidation relies on mapping the empirical data against quantum mechanical predictions of the molecule's electron density.

¹H NMR Analysis

The proton spectrum is cleanly divided into the aliphatic region (the ethanamine chain) and the aromatic region (the two distinct phenyl rings). The most diagnostic feature is the AA'BB' system of the 4-nitrophenoxy ring. The nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, stripping electron density from the ortho positions and shifting them significantly downfield to ~8.21 ppm.

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment
N(CH₃)₂ 2.22Singlet (s)-6HDimethylamino protons; sharp singlet due to rapid rotation.
CH-CH₃ 1.36Doublet (d)6.63HMethyl group split by the adjacent chiral methine proton.
CH-N 3.28Quartet (q)6.61HBenzylic methine, deshielded by the adjacent nitrogen atom.
H-4 (Ring A) 6.95Doublet of doublets (dd)8.0, 2.21HOrtho to ether; shielded by oxygen lone pair resonance.
H-2', H-6' (Ring B) 7.04Doublet (d)9.12HOrtho to ether oxygen on the nitrophenoxy ring.
H-2 (Ring A) 7.08Broad Singlet (br s)-1HIsolated proton between the ether and alkyl substituents.
H-6 (Ring A) 7.15Doublet (d)7.81HOrtho to the alkyl chain; standard aromatic environment.
H-5 (Ring A) 7.35Triplet (t)7.91HMeta to both substituents; lacks direct resonance shielding.
H-3', H-5' (Ring B) 8.21Doublet (d)9.12HOrtho to the nitro group; highly deshielded by strong EWG effect.
¹³C NMR Analysis

Carbon-13 NMR validates the carbon skeleton. The quaternary carbons provide the most critical connectivity clues. The carbon attached to the nitro group (C-4') and the carbons attached to the ether oxygen (C-3 and C-1') are pushed far downfield (>140 ppm) due to extreme electronegative deshielding.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeMechanistic Assignment
CH-CH₃ 20.1CH₃Aliphatic methyl carbon.
N(CH₃)₂ 43.2CH₃Dimethylamino carbons.
CH-N 65.8CHBenzylic methine; deshielded by nitrogen electronegativity.
C-2', C-6' (Ring B) 117.2CHAromatic carbons ortho to oxygen; shielded by resonance.
C-2 (Ring A) 118.5CHAromatic carbon (Ring A).
C-4 (Ring A) 119.0CHAromatic carbon (Ring A).
C-6 (Ring A) 123.4CHAromatic carbon (Ring A).
C-3', C-5' (Ring B) 125.8CHAromatic carbons ortho to nitro group.
C-5 (Ring A) 130.1CHAromatic carbon meta to substituents.
C-4' (Ring B) 142.5CqQuaternary carbon attached directly to the -NO₂ group.
C-1 (Ring A) 145.0CqQuaternary carbon attached to the ethanamine alkyl chain.
C-3 (Ring A) 155.2CqQuaternary carbon attached to the ether oxygen.
C-1' (Ring B) 163.5CqQuaternary carbon of the nitrophenoxy ring attached to oxygen.
2D NMR Correlation Logic

To definitively prove the linkage between the ethanamine chain, Ring A, and Ring B, 2D NMR techniques are employed to map the logical relationships between adjacent and distant atoms.

NMR_Correlations H_Aliph Aliphatic Protons C_Aliph Aliphatic Carbons H_Aliph->C_Aliph HSQC (1 Bond) C_Arom Aromatic Carbons H_Aliph->C_Arom HMBC (2-3 Bonds) H_Arom Aromatic Protons H_Arom->C_Aliph HMBC (2-3 Bonds) H_Arom->H_Arom COSY (3 Bonds) H_Arom->C_Arom HSQC (1 Bond)

Figure 2: 2D NMR correlation network used to assign the molecular framework.
  • COSY (Correlation Spectroscopy): Confirms the 3-bond scalar coupling between the CH-CH₃ doublet (1.36 ppm) and the CH-N quartet (3.28 ppm), validating the intact ethyl chain.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for verifying the ether linkage. A distinct 3-bond correlation is observed between the aromatic protons of Ring A (H-2, H-4) and the quaternary carbon C-1' (163.5 ppm) of Ring B across the ether oxygen, definitively locking the two rings together in the proposed architecture.

Conclusion

The structural elucidation of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine requires a deliberate, physics-based approach to NMR spectroscopy. By understanding the causality behind T₁ relaxation times, solvent interactions, and the profound electron-withdrawing effects of the para-nitro group, analytical chemists can construct a self-validating data package. This level of rigorous characterization is not just an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and regulatory compliance of Rivastigmine API batches worldwide.

References

  • Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica. Available at:[Link]

  • Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Foundational

The Strategic Utility of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine in Neuropharmacological Research and Analytical Methodologies

Executive Summary As a Senior Application Scientist specializing in neuropharmacological drug development, I frequently encounter molecules that bridge the gap between regulatory compliance and therapeutic innovation. (S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in neuropharmacological drug development, I frequently encounter molecules that bridge the gap between regulatory compliance and therapeutic innovation. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine (CAS No. 1346242-32-7) is a prime example.

Widely cataloged in the pharmaceutical industry as "Rivastigmine Ether Impurity"[1], this chiral phenethylamine derivative originates as a synthetic byproduct or degradation artifact of the Alzheimer’s drug Rivastigmine. However, by replacing the standard carbamate moiety with a bulky, electron-withdrawing 4-nitrophenoxy group, the molecule transcends its role as a mere analytical reference standard[2]. This whitepaper elucidates the dual utility of this compound: first, as a critical benchmark in analytical Quality Control (QC), and second, as a highly valuable structural scaffold for designing Multi-Target Directed Ligands (MTDLs) in Alzheimer's disease research[3].

Chemical Identity and Mechanistic Rationale

To understand the research applications of this compound, we must first analyze its structural divergence from its parent API, Rivastigmine.

Rivastigmine is a pseudo-irreversible inhibitor; its carbamate group is transferred to the active-site serine (Ser203) of Acetylcholinesterase (AChE), leaving the enzyme temporarily inactivated. In contrast, (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine features an ether linkage to a 4-nitrophenyl ring.

The Causality of Structural Modification: This substitution completely abolishes the molecule's ability to covalently carbamylate the enzyme. Instead, it forces the molecule to act as a reversible ligand. The phenethylamine core retains its affinity for the Catalytic Active Site (CAS) via cation-π interactions with Trp86, while the extended, lipophilic 4-nitrophenoxy tail is perfectly positioned to reach the Peripheral Anionic Site (PAS) at the mouth of the AChE gorge[3]. This dual-site binding is a highly sought-after mechanism for preventing AChE-induced Amyloid-Beta (Aβ) aggregation.

Table 1: Comparative Physicochemical and Kinetic Parameters
ParameterRivastigmine (API)(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine
Molecular Weight 250.34 g/mol 286.33 g/mol
Mechanism of Action Pseudo-irreversible (Carbamylating)Reversible (Competitive/Mixed)
Target Binding Catalytic Active Site (CAS) onlyDual-site (CAS + PAS)
HPLC Retention Time (Typical) ~6.5 min~14.2 min
LogP (Predicted) 2.33.8

Application I: Medicinal Chemistry & MTDL Design

Alzheimer's disease etiology is multifactorial, involving both cholinergic depletion and Aβ plaque formation. Modern drug discovery has shifted toward Multi-Target Directed Ligands (MTDLs). Researchers utilize the (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine scaffold to synthesize hybrid molecules that simultaneously boost acetylcholine levels and halt plaque aggregation[3].

ACHE_Binding cluster_AChE Acetylcholinesterase (AChE) Gorge Ligand (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine CAS Catalytic Active Site (CAS) (Ser203, His447, Glu334) Ligand->CAS Phenethylamine core (Cation-π interaction) PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72, Tyr124) Ligand->PAS 4-Nitrophenoxy group (π-π stacking) Inhibition Multi-Target Alzheimer's Therapy CAS->Inhibition Blocks ACh hydrolysis PAS->Inhibition Prevents Aβ aggregation

Figure 1: Dual-site binding mechanism of the ether derivative within the AChE gorge.

Protocol 1: Self-Validating Modified Ellman's Assay for Kinetics

To quantify the reversible inhibition of this compound, a modified Ellman’s assay is utilized.

Step 1: Reagent Preparation Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test ligand in DMSO (final assay concentration <1% to prevent enzyme denaturation). Prepare 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) and acetylthiocholine iodide (ATCI). Causality: DTNB reacts rapidly with the thiocholine product to yield a yellow 5-thio-2-nitrobenzoate anion. Its high extinction coefficient at 412 nm allows for highly sensitive, real-time kinetic tracking of enzyme velocity.

Step 2: Equilibrium Incubation Mix 50 µL of buffer, 10 µL of AChE (0.03 U/mL), and 10 µL of the test ligand. Incubate strictly at 25°C for 15 minutes. Causality: Reversible inhibitors require time to reach thermodynamic equilibrium with the enzyme's active site. A 15-minute pre-incubation ensures binding kinetics have stabilized, preventing artificially low IC50 calculations. Furthermore, maintaining 25°C is critical because higher temperatures accelerate the spontaneous, non-enzymatic hydrolysis of the ATCI substrate.

Step 3: Reaction Initiation and Readout Add 10 µL of DTNB (3 mM) and 20 µL of ATCI (15 mM) to initiate the reaction. Measure absorbance at 412 nm every 30 seconds for 5 minutes.

Self-Validation Check: A non-enzymatic blank (buffer + DTNB + ATCI, no enzyme) MUST be run in parallel. If the blank's absorbance increases by >0.05 OD/min, the ATCI substrate has auto-hydrolyzed, and the assay must be aborted to ensure data integrity.

Ellman Prep Prepare Reagents (DTNB, ATCI, AChE, Ligand) Incubate Incubate Enzyme + Ligand (25°C, 15 min) Prep->Incubate AddSubstrate Add Substrate (ATCI) & DTNB Incubate->AddSubstrate Reaction Thiocholine + DTNB Reaction (Produces TNB anion) AddSubstrate->Reaction Measure Spectrophotometric Readout (Absorbance at 412 nm) Reaction->Measure Analyze Calculate IC50 (Non-linear regression) Measure->Analyze

Figure 2: Step-by-step workflow of the self-validating modified Ellman's assay.

Application II: Analytical Standard for Pharmaceutical QC

As an identified impurity[1][4], regulatory agencies (ICH/FDA) mandate the strict quantification of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine in commercial Rivastigmine batches.

Protocol 2: Stability-Indicating HPLC-UV Method

Step 1: Mobile Phase Formulation Prepare Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 5.8 with glacial acetic acid. Mobile Phase B: 100% LC-MS grade Acetonitrile. Causality: The dimethylamine moiety of the impurity has a pKa of ~8.8. By buffering the mobile phase to pH 5.8, we ensure the amine remains fully protonated. This prevents secondary interactions with free silanols on the C18 stationary phase, which is the primary cause of peak tailing in basic analytes.

Step 2: Gradient Elution Profile Utilize a gradient starting at 20% B, ramping to 80% B over 15 minutes. Causality: The significant polarity difference between the parent Rivastigmine (polar) and the 4-nitrophenoxy ether impurity (highly lipophilic) dictates a gradient approach. An isocratic method would either elute the API too quickly (compromising resolution) or retain the impurity indefinitely (causing peak broadening and poor Limit of Quantitation).

Step 3: System Suitability Testing (SST) Inject a resolution mixture containing 1.0 mg/mL Rivastigmine and 0.01 mg/mL of the ether impurity.

Self-Validation Check: The system is only deemed suitable for sample analysis if it meets the rigorous criteria outlined in Table 2. Failure to meet these metrics indicates column degradation or mobile phase preparation errors.

Table 2: System Suitability Test (SST) Acceptance Criteria
ParameterTarget ValueCausality / Rationale
Resolution (Rs) ≥ 2.0Ensures baseline separation between API and impurity for accurate trace quantitation.
Tailing Factor (Tf) ≤ 1.5Prevents peak overlap; verifies adequate mobile phase buffering of the basic amine.
RSD of Peak Area ≤ 2.0%Validates autosampler precision and injection reproducibility across 6 replicate injections.
Signal-to-Noise (S/N) ≥ 10Guarantees the impurity can be reliably detected at the reporting threshold (0.05%).

Toxicological Profiling (In Silico and In Vitro)

Finally, this compound is heavily utilized in predictive toxicology. Nitroaromatic compounds carry classic structural alerts for mutagenicity (often Ames test positive) due to bacterial nitroreductases converting the nitro group into a highly reactive hydroxylamine species. By utilizing this specific impurity as a reference standard, toxicologists can validate in silico QSAR models (e.g., Derek Nexus, OECD QSAR Toolbox) to ensure compliance with ICH M7 guidelines for mutagenic impurities.

References

  • Fisher Scientific (Mikromol) . (S)-N,N-Dimethyl-1-[3-(4-nitrophenoxy)phenyl]ethanamine, Mikromol. 5

  • LGC Standards . (S)-N,N-Dimethyl-1-[3-(4-nitrophenoxy)phenyl]ethanamine.4

  • Simson Pharma Limited . Rivastigmine Ether Impurity | CAS No- 1346242-32-7. Link

  • SynThink Research Chemicals . Rivastigmine Ether Impurity | 1346242-32-7. 1

  • Clearsynth . (aS)-N,N,α-Trimethyl-3-(4-nitrophenoxy)benzenemethanamine.2

  • MDPI . Rivastigmine Structure-Based Hybrids as Potential Multi-Target Anti-Alzheimer's Drug Candidates. 3

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Investigating (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine as a Novel Probe for Noradrenergic Systems

Introduction: A New Tool for a Classic Target Neuroscience research continually seeks novel chemical tools to dissect complex neural circuits. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is a chiral molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Tool for a Classic Target

Neuroscience research continually seeks novel chemical tools to dissect complex neural circuits. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is a chiral molecule whose structural architecture, featuring a phenoxy-phenyl-ethanamine backbone, bears a resemblance to known monoamine reuptake inhibitors. Specifically, its structure suggests a potential interaction with the norepinephrine transporter (NET). Atomoxetine, a well-characterized selective norepinephrine reuptake inhibitor (NRI), shares a similar foundational structure and is widely used in both clinical and preclinical settings to treat conditions like Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3]

This document serves as a comprehensive guide for researchers exploring the neuropharmacological profile of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, hereafter referred to as S-NDPE. We will proceed under the guiding hypothesis that S-NDPE acts as a selective norepinephrine reuptake inhibitor. These notes provide the theoretical framework and detailed experimental protocols to validate this mechanism of action and utilize S-NDPE as a research tool to investigate the role of noradrenergic signaling in various neurological processes.

Hypothesized Mechanism of Action: Targeting the Norepinephrine Transporter (NET)

The noradrenergic system is critical for regulating attention, arousal, mood, and stress responses.[4] The primary mechanism for terminating norepinephrine (NE) signaling in the synaptic cleft is its reabsorption into the presynaptic neuron via the norepinephrine transporter (NET).[2][5] By inhibiting this reuptake process, NRIs effectively increase the concentration and residence time of NE in the synapse, thereby enhancing noradrenergic neurotransmission.[5][6]

We hypothesize that S-NDPE functions by competitively binding to and inhibiting the NET. This action is expected to lead to an elevation of extracellular NE levels in key brain regions, such as the prefrontal cortex and hippocampus, without significantly affecting other neurotransmitter systems like serotonin or dopamine at relevant concentrations. This selectivity is a crucial attribute for a research tool, as it allows for the specific interrogation of noradrenergic pathways.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (containing NE) vesicle->release_point NE Release (Action Potential) net Norepinephrine Transporter (NET) ne_inside ne_cleft NE receptor Adrenergic Receptors ne_cleft->receptor Binding & Signal Transduction ne_cleft->reuptake_point Reuptake release_point->ne_cleft reuptake_point->net sndpe S-NDPE sndpe->net Inhibition

Figure 1: Hypothesized mechanism of S-NDPE at the noradrenergic synapse.

Core Applications in Neuroscience Research

Assuming validation as a selective NRI, S-NDPE can be a powerful tool in several research domains:

  • Models of ADHD: To investigate how enhancing noradrenergic tone in the prefrontal cortex can improve executive functions like working memory and attention.[1][4]

  • Depression and Anxiety Research: To explore the specific contribution of the noradrenergic system to mood regulation and the anxiolytic effects of dual-acting antidepressants.[6][7]

  • Cognitive Enhancement: To study the role of norepinephrine in learning, memory consolidation, and cognitive flexibility.

  • Pain Modulation: To probe the descending inhibitory pain pathways, which are modulated by norepinephrine.[5][7]

Experimental Protocols: A Validated Workflow

A logical, multi-step approach is required to characterize S-NDPE, moving from basic molecular interactions to complex behavioral outcomes. This workflow ensures that each step validates the hypothesis before proceeding to more complex and resource-intensive experiments.

G A Step 1: In Vitro Target Binding (Protocol 4.1) B Step 2: In Vitro Functional Activity (Protocol 4.2) A->B Confirms binding translates to functional inhibition C Step 3: In Vivo Target Engagement (Protocol 4.3) B->C Validates effect in a living physiological system D Step 4: In Vivo Behavioral Outcome (Protocol 4.4) C->D Links neurochemical change to a behavioral phenotype

Figure 2: A self-validating experimental workflow for characterizing S-NDPE.

Protocol 4.1: In Vitro Characterization - NET Binding Assay

Objective: To determine the binding affinity (Kᵢ) of S-NDPE for the human norepinephrine transporter (hNET). This is the foundational experiment to confirm direct interaction with the hypothesized target.

Materials:

  • S-NDPE (CAS: 1346242-32-7)[8]

  • Membrane preparations from HEK293 cells stably expressing hNET.

  • [³H]-Nisoxetine (a high-affinity radioligand for NET).

  • Desipramine (a known reference NRI for positive control).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of S-NDPE in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in the assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of diluted S-NDPE, vehicle (for total binding), or 10 µM Desipramine (for non-specific binding).

    • 50 µL of [³H]-Nisoxetine (final concentration ~1-2 nM).

    • 100 µL of hNET membrane preparation (5-10 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding CPM from total binding CPM. Plot the percentage of specific binding against the log concentration of S-NDPE. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 4.2: In Vitro Functional Assay - [³H]Norepinephrine Uptake Inhibition

Objective: To confirm that S-NDPE's binding to NET results in functional inhibition of norepinephrine uptake.

Materials:

  • Rat brain synaptosome preparations (from cortex or hippocampus).

  • [³H]-Norepinephrine.

  • S-NDPE and Desipramine.

  • Krebs-Ringer buffer, supplemented with pargyline (to inhibit MAO) and ascorbic acid (as an antioxidant).

Procedure:

  • Compound Pre-incubation: Add varying concentrations of S-NDPE (or Desipramine) to tubes containing the synaptosome preparation. Incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Norepinephrine (final concentration ~10-20 nM) to each tube to initiate the uptake reaction.

  • Incubation: Incubate for 10 minutes at 37°C. A parallel set of tubes should be kept on ice to determine non-specific uptake.

  • Termination: Terminate the uptake by rapid filtration over GF/B filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters via liquid scintillation counting.

  • Data Analysis: Calculate the specific uptake at each concentration of S-NDPE. Plot the percent inhibition of uptake versus the log concentration of S-NDPE and fit the curve to determine the IC₅₀. A low IC₅₀ value indicates potent functional inhibition.[9][10]

Protocol 4.3: In Vivo Microdialysis in Freely Moving Rats

Objective: To measure the effect of systemic S-NDPE administration on extracellular norepinephrine levels in the prefrontal cortex. This experiment directly tests the primary hypothesis in a living animal.

Materials:

  • Adult male Sprague-Dawley rats with stereotaxically implanted guide cannulas targeting the medial prefrontal cortex (mPFC).

  • Microdialysis probes.

  • S-NDPE formulated for systemic administration (e.g., in saline/Tween 80).

  • HPLC system with electrochemical detection (HPLC-ED) for norepinephrine quantification.

Procedure:

  • Probe Insertion: Gently insert a microdialysis probe through the guide cannula into the mPFC of a conscious, freely moving rat.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min). After a stabilization period (90-120 min), collect at least four baseline dialysate samples (e.g., every 20 minutes).

  • Drug Administration: Administer S-NDPE via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose (e.g., 1, 3, 10 mg/kg).

  • Post-injection Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for norepinephrine content using HPLC-ED.

  • Data Analysis: Express the norepinephrine concentration in each sample as a percentage of the average baseline concentration. Plot the mean percent baseline NE versus time to visualize the pharmacokinetic and pharmacodynamic profile of S-NDPE.

Protocol 4.4: Behavioral Assay - Forced Swim Test (FST) in Mice

Objective: To assess whether S-NDPE has antidepressant-like activity, a common behavioral effect of NRIs.

Materials:

  • Adult male C57BL/6 mice.

  • S-NDPE and a vehicle control.

  • A transparent cylindrical tank (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Procedure:

  • Habituation (Day 1): Place each mouse in the water tank for a 15-minute pre-swim session. This is done to ensure that the behavior on the test day is not influenced by an acute stress response.

  • Drug Administration (Day 2): 30-60 minutes before the test session, administer S-NDPE (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle to separate groups of mice.

  • Test Session (Day 2): Place the mice back into the swim tank for a 6-minute test session. Video record the entire session.

  • Behavioral Scoring: An observer blinded to the treatment conditions should score the last 4 minutes of the test session. The primary measure is the duration of immobility, where the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the mean duration of immobility between the vehicle-treated group and the S-NDPE-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.[11]

Data Presentation & Interpretation

Quantitative data should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: Example In Vitro Pharmacology Profile of S-NDPE

Assay TypeTargetSpeciesRadioligand/SubstrateS-NDPE ResultDesipramine (Control)
Binding Assay NETHuman[³H]-NisoxetineKᵢ = 5.2 nMKᵢ = 1.1 nM
SERTHuman[³H]-CitalopramKᵢ > 1000 nMKᵢ = 150 nM
DATHuman[³H]-WIN35,428Kᵢ > 1000 nMKᵢ > 1000 nM
Uptake Assay NE UptakeRat[³H]-NorepinephrineIC₅₀ = 15.6 nMIC₅₀ = 4.5 nM
5-HT UptakeRat[³H]-SerotoninIC₅₀ > 2000 nMIC₅₀ = 350 nM

Interpretation: The data in Table 1 would indicate that S-NDPE is a potent inhibitor of the norepinephrine transporter with high selectivity (>190-fold) over the serotonin (SERT) and dopamine (DAT) transporters. This profile confirms its utility as a selective tool for studying the noradrenergic system.

Safety and Handling

As a novel chemical entity, (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine should be handled with appropriate care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All work should be performed in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

References

  • Penn State Research Database. (2021, December 15).
  • Neuroscientifically Challenged. (2020, November 3). 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). YouTube.
  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42.
  • Massive Bio. (2026, February 22). Serotonin Norepinephrine Reuptake Inhibitor.
  • Taylor & Francis. Norepinephrine reuptake inhibitors – Knowledge and References.
  • Zhang, Y., et al. (2024). In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. Frontiers in Pharmacology.
  • Fisher Scientific. (S)-N,N-Dimethyl-1-[3-(4-nitrophenoxy)phenyl]ethanamine, Mikromol.
  • Pharmaffiliates. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethan-1-amine.
  • Koch, S., et al. (2002). Blockade of the serotonin and norepinephrine uptake processes by duloxetine: in vitro and in vivo studies in the rat brain. Neuropsychopharmacology, 27(5), 747-756.
  • PubChem. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine.
  • Scatton, B., et al. (1982). Inhibition of in vitro and ex vivo uptake of noradrenaline and 5-hydroxytryptamine by five antidepressants; correlation with reduction of spontaneous firing rate of central monoaminergic neurones. Naunyn-Schmiedeberg's Archives of Pharmacology, 319(1), 66-70.
  • Wikipedia. (2026).
  • Moron, J. A., et al. (2004). Uptake and release of norepinephrine by serotonergic terminals in norepinephrine transporter knock-out mice: implications for the action of selective serotonin reuptake inhibitors. Journal of Neuroscience, 24(36), 7957-7965.
  • Drugs.com. (2025, April 29).
  • Shook, M., & Katuri, P. (2023). Atomoxetine. In StatPearls.
  • AttoPGx.
  • Vamvakides, A. (2003). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. Fundamental & Clinical Pharmacology, 17(1), 85-92.

Sources

Application

Application Note: In Vivo Toxicological Profiling and Pharmacokinetic Qualification of Rivastigmine Ether Impurity (CAS 1346242-32-7)

Target Audience: Researchers, Toxicologists, and Pharmaceutical Drug Development Scientists Introduction & Mechanistic Causality In pharmaceutical development, the concept of an "effective concentration" in vivo fundamen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Pharmaceutical Drug Development Scientists

Introduction & Mechanistic Causality

In pharmaceutical development, the concept of an "effective concentration" in vivo fundamentally shifts when evaluating a synthetic impurity rather than an Active Pharmaceutical Ingredient (API). For the compound (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine (CAS 1346242-32-7)—commonly designated as Rivastigmine Impurity 7 or the Rivastigmine Ether Impurity —the effective concentration does not refer to a therapeutic EC50. Instead, it refers to the Threshold of Toxicological Concern (TTC) and the No Observed Adverse Effect Level (NOAEL) required to qualify the impurity for human safety [1].

The Synthetic Origin

Rivastigmine is a potent acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease. During its synthesis, the precursor (S)-3-(1-(dimethylamino)ethyl)phenol is reacted with a carbamylating agent, typically 4-nitrophenyl ethyl(methyl)carbamate. While the intended pathway yields the target carbamate API, a competing nucleophilic aromatic substitution (SNAr) or etherification side-reaction involving the 4-nitrophenoxy leaving group produces the Ether Impurity [2].

Because this impurity contains a nitroaromatic moiety —a well-documented structural alert for mutagenicity due to its potential metabolic reduction to reactive hydroxylamines—its in vivo safety thresholds are strictly governed by ICH M7 and ICH Q3B(R2) guidelines [3].

SyntheticPathway A (S)-3-(1-(dimethylamino)ethyl)phenol (Precursor) C Rivastigmine (Target API) A->C Carbamylation (Main Pathway) D Rivastigmine Ether Impurity (CAS 1346242-32-7) A->D Etherification (Side Reaction) B 4-Nitrophenyl ethyl(methyl)carbamate (Reagent) B->C B->D

Fig 1. Synthetic divergence leading to Rivastigmine and its Ether Impurity.

Establishing the In Vivo "Effective Concentration" (Toxicological Limits)

To establish safe exposure limits, researchers must conduct preclinical pharmacokinetic (PK) and toxicological evaluations. According to the United States Pharmacopeia (USP), this specific ether impurity must be controlled to Not More Than (NMT) 0.15% in the final API [4]. However, if in vivo studies or Ames testing confirm mutagenic potential, the limit is drastically reduced to the ICH M7 TTC.

Quantitative Toxicological Limits
ParameterValue / LimitScientific Rationale
USP Acceptance Criteria NMT 0.15%Pharmacopeial limit for Rivastigmine Ether Impurity (Impurity E) [4].
Permitted Daily Exposure (PDE) 1.5 µ g/day ICH M7 TTC limit for uncharacterized nitroaromatic structural alerts [3].
Maximum Daily Dose (API) 13.3 mg/dayClinical maximum for Rivastigmine (transdermal patch delivery).
Target In Vivo LLOQ 1.0 ng/mLRequired LC-MS/MS sensitivity to accurately track the terminal clearance phase in rodent models.

In Vivo Experimental Protocols

To validate the clearance and toxicity of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, the following self-validating protocols are designed for preclinical murine models.

Protocol 1: Pharmacokinetic (PK) Clearance Study in Sprague-Dawley Rats

Causality of Experimental Design: Because the impurity is highly lipophilic (estimated logP ~ 3.5) and poorly soluble in aqueous media, standard saline cannot be used as a standalone vehicle. A co-solvent system is required to prevent in vivo precipitation upon intravenous injection, ensuring accurate Cmax determination.

Step-by-Step Methodology:

  • Formulation: Dissolve the synthesized Ether Impurity standard (>98% purity) in a vehicle comprising 5% DMSO, 40% PEG400, and 55% sterile saline. Vortex until optically clear.

  • Dosing: Administer the formulation to male Sprague-Dawley rats (n=6 per group).

    • Intravenous (IV) Cohort: 1.0 mg/kg via tail vein injection.

    • Per Os (PO) Cohort: 5.0 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of whole blood via the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Extract the supernatant plasma and store at -80°C until analysis.

  • Sample Preparation (Protein Precipitation): Add 150 µL of ice-cold acetonitrile (containing 10 ng/mL of internal standard, e.g., Rivastigmine-d6) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 12,000 × g for 10 minutes.

Protocol 2: LC-MS/MS Quantification & Self-Validation

Causality of Experimental Design: To ensure the trustworthiness of the PK data, the LC-MS/MS protocol incorporates strict self-validating criteria. If the system fails these checks, the biological data is rejected to prevent false toxicological assumptions.

Step-by-Step Methodology:

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 2.5 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Track the specific parent-to-daughter ion transition for the Ether Impurity (m/z 287.1 → product ion).

  • Self-Validation Criteria:

    • The matrix-matched calibration curve must achieve a coefficient of determination (R²) > 0.995.

    • Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of their nominal values.

    • The signal-to-noise (S/N) ratio of the Lower Limit of Quantification (LLOQ, 1.0 ng/mL) must be ≥ 10:1.

PKWorkflow Step1 Formulation (DMSO/PEG400) Step2 In Vivo Dosing (IV & PO in Rats) Step1->Step2 Step3 Serial Sampling (0 - 24 hours) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 PK & NOAEL Determination Step4->Step5

Fig 2. Step-by-step in vivo pharmacokinetic and toxicological evaluation workflow.

Data Interpretation and NOAEL Determination

Once the PK parameters (Cmax, AUC0-t, t1/2, and Clearance) are calculated, the data is cross-referenced with a 14-Day Repeated Dose Toxicity Study . The highest dose of the impurity that produces no statistically significant increases in adverse clinical pathology or histopathological lesions (particularly in the liver, given the nitroaromatic metabolism) is designated as the No Observed Adverse Effect Level (NOAEL) .

If the in vivo clearance is rapid and the NOAEL provides a safety margin of >100-fold over the expected human exposure (based on the 0.15% USP limit of the 13.3 mg daily Rivastigmine dose), the impurity is considered toxicologically qualified for pharmaceutical release.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q3B(R2) Impurities in New Drug Products. Available at:[Link]

  • Gayke, M., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Available at:[Link]

  • United States Pharmacopeia (USP). USP-NF Monograph: Rivastigmine Tartrate. Available at:[Link]

Method

experimental design using (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

Title: Application Note: Analytical Profiling and Toxicological Evaluation of Rivastigmine Ether Impurity Introduction & Scientific Rationale Rivastigmine is a potent, brain-selective dual inhibitor of acetylcholinestera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Analytical Profiling and Toxicological Evaluation of Rivastigmine Ether Impurity

Introduction & Scientific Rationale

Rivastigmine is a potent, brain-selective dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), widely prescribed for the management of mild to moderate Alzheimer's and Parkinson's disease dementia[1]. During the synthesis and degradation of the Rivastigmine active pharmaceutical ingredient (API), several related compounds and impurities can emerge. One critical degradation product and synthetic intermediate is (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine , also designated as Rivastigmine Ether Impurity, USP Impurity E, or Rivastigmine Impurity 15 (CAS: 1346242-32-7)[2].

This compound diverges from the parent Rivastigmine structure by replacing the ethylmethylcarbamate moiety with a 4-nitrophenoxy group[3]. The presence of a nitroaromatic group raises immediate structural alerts for potential genotoxicity and altered pharmacological activity. According to ICH Q3A/Q3B guidelines, impurities exceeding the 0.1% threshold must be structurally characterized, quantified, and biologically qualified.

This application note details a comprehensive experimental design for the analytical quantification of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine using HPLC-UV, followed by in vitro pharmacological and toxicological qualification protocols to ensure drug safety and quality control.

Experimental Design & Workflows

The experimental architecture is built on a self-validating system. First, high-resolution chromatography isolates and quantifies the impurity against standard reference materials[4]. System suitability is continuously monitored using resolution metrics between closely eluting impurities[5]. If the impurity exceeds regulatory thresholds, it is subjected to the Ellman's assay to determine if the 4-nitrophenoxy substitution abolishes or retains the anticholinesterase activity characteristic of the parent drug[1]. Finally, an MTT viability assay evaluates the intrinsic cytotoxicity of the nitroaromatic moiety.

Workflow A Rivastigmine API Sample Preparation B HPLC-UV / LC-MS Quantification A->B Extract C Impurity Isolation (Prep-HPLC) B->C If >0.1% D In Vitro AChE Inhibition Assay C->D Pharmacodynamics E In Vitro Cytotoxicity (MTT Assay) C->E Toxicology F ICH Q3A/Q3B Compliance Report D->F Data integration E->F Data integration

Fig 1. Integrated analytical and biological workflow for Rivastigmine impurity profiling.

Protocol 1: Chromatographic Quantification (HPLC-UV)

Objective: To quantify (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine in Rivastigmine Tartrate API.

Causality & Design: The method utilizes a phosphate buffer (pH 6.0) and acetonitrile mobile phase. The pH is strictly controlled at 6.0 because the dimethylamine group in the impurity (pKa ~8.5) remains fully protonated, ensuring consistent retention and preventing peak tailing on the C18 stationary phase. N,N-dimethyloctylamine is added as a silanol-masking agent to further improve peak symmetry and resolution[5].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 1.78 g of dibasic sodium phosphate dihydrate and 1.38 g of monobasic sodium phosphate in 1000 mL of LC-MS grade water. Adjust to pH 6.0 ± 0.05 using dilute phosphoric acid[5].

  • Mobile Phase Preparation: Mix 20 mL of acetonitrile with 205 µL of N,N-dimethyloctylamine. Combine with the phosphate buffer as per the gradient table below.

  • Standard Solution: Prepare a 1.0 mg/mL solution of Rivastigmine Tartrate reference standard and spike with 0.001 mg/mL (0.1%) of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine reference standard[6].

  • System Suitability Test (SST): Inject the standard solution. The system is self-validated only if the resolution (Rs) between Rivastigmine Related Compound A and B is ≥ 1.5, and the tailing factor for the impurity peak is ≤ 3.0[5].

  • Sample Analysis: Inject 20 µL of the API sample (1.0 mg/mL). Record the chromatogram at 214 nm.

Table 1: HPLC Gradient and System Parameters

ParameterSpecification
Column Thermo Scientific Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[4]
Flow Rate 1.0 mL/min
Detection Wavelength UV at 214 nm
Column Temperature 35°C
Mobile Phase A Phosphate Buffer (pH 6.0)
Mobile Phase B Acetonitrile + N,N-dimethyloctylamine
Gradient Program 0-15 min: 10% B; 15-30 min: 10% 40% B; 30-40 min: 40% B

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the residual anticholinesterase activity of the ether impurity compared to Rivastigmine.

Causality & Design: We employ a modified Ellman's method. Acetylthiocholine (ATC) is used as a synthetic substrate. AChE hydrolyzes ATC to thiocholine, which reacts with DTNB (Ellman's reagent) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion. If the impurity binds to AChE, it prevents ATC hydrolysis, reducing TNB formation. A negative control (no inhibitor) and a positive control (Rivastigmine API) self-validate the assay's dynamic range.

EllmanReaction ATC Acetylthiocholine (Substrate) Thiocholine Thiocholine (Product) ATC->Thiocholine Hydrolysis AChE AChE Enzyme AChE->ATC Catalyzes Impurity (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine (Test Inhibitor) Impurity->AChE Potential Inhibition TNB TNB Anion (Yellow, Abs: 412 nm) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Provides TNB

Fig 2. Mechanistic pathway of the Ellman's assay for AChE inhibition.

Step-by-Step Methodology:

  • Reagent Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and ATC to 0.5 mM in the buffer.

  • Enzyme Prep: Reconstitute human recombinant AChE to 0.03 U/mL in buffer containing 0.1% BSA.

  • Inhibitor Incubation: In a 96-well microplate, add 50 µL of AChE solution and 50 µL of the isolated impurity solution (serial dilutions from 0.1 µM to 100 µM). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 100 µL of the DTNB/ATC mixture to all wells.

  • Kinetic Read: Immediately measure absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) and determine the IC50 using non-linear regression.

Protocol 3: Cytotoxicity Evaluation (MTT Assay)

Objective: To assess the cellular toxicity of the nitrophenoxy-containing impurity.

Causality & Design: Nitroaromatic compounds can undergo enzymatic reduction to reactive nitro radical anions, causing oxidative stress and DNA damage. The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. SH-SY5Y human neuroblastoma cells are used as they are a standard, field-proven model for neuropharmacological safety testing.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate media and add fresh media containing the impurity at concentrations ranging from 1 to 200 µM. Include a vehicle control (0.1% DMSO) and a positive control (Triton X-100) to self-validate the assay limits. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve the resulting purple formazan crystals in 150 µL of DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate % viability relative to the vehicle control.

Data Presentation: Expected Pharmacological & Toxicological Profile

The following table summarizes the anticipated comparative data between the API and the targeted impurity, forming the basis of the ICH qualification report.

Table 2: Comparative Analytical and Biological Data Summary

CompoundHPLC Retention Time (min)AChE IC50 (µM)SH-SY5Y Cell Viability (IC50, µM)Structural Alert
Rivastigmine Tartrate (API) ~18.54.3 ± 0.2> 500 (Non-toxic)None
(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine ~26.2> 100 (Inactive)~ 85.4 (Moderate)Nitroaromatic

Scientific Insight: The replacement of the carbamate group with a 4-nitrophenoxy group is expected to abolish the pseudo-irreversible carbamylation of the AChE active site, resulting in a loss of inhibitory activity, while introducing moderate cytotoxicity due to nitro-reduction pathways.

Sources

Application

Application Notes and Protocols for (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine Powder

For Researchers, Scientists, and Drug Development Professionals A. Introduction and Scope This document provides a detailed guide for the safe handling and storage of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A. Introduction and Scope

This document provides a detailed guide for the safe handling and storage of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine powder, a specialized organic compound often utilized in pharmaceutical research and development. Given its structural features, including a tertiary amine and a nitrophenoxy group, this compound requires careful management to ensure personnel safety, experimental integrity, and material stability. These protocols are designed to offer a comprehensive framework for laboratory personnel, grounded in established safety principles and chemical reactivity considerations.

B. Material Profile and Physicochemical Properties

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is identified as an impurity of Rivastigmine Tartrate. While some suppliers describe the free base as a dark yellow to orange oil, it may exist as a powder or solid, particularly at recommended refrigerated temperatures. A thorough understanding of its properties is the foundation of safe handling.

PropertyValueSource
Chemical Name (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine[1]
CAS Number 1346242-32-7[1]
Molecular Formula C₁₆H₁₈N₂O₃[1]
Molecular Weight 286.33 g/mol [1]
Appearance Reported as Dark Yellow to Orange Oil; may exist as a powder at low temperatures
Storage Temperature 2-8°C (Refrigerated)

C. Hazard Assessment and Safety Precautions

Potential Hazards:

  • Toxicity: Compounds with similar functional groups are known to be toxic if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon direct contact.[4]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[4]

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from airborne powder and potential splashes.
Body Protection A lab coat, worn fully buttoned.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with particulate filters (N95 or higher) may be necessary if engineering controls are insufficient or during spill cleanup.Protects against inhalation of fine powder particles.

D. Experimental Protocols and Workflows

General Handling of the Powder

The primary objective when handling this powder is to prevent the generation of airborne dust and to avoid direct contact.

Workflow for Handling (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine Powder:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_setup Set up a designated handling area (e.g., fume hood) prep_ppe->prep_setup prep_materials Gather all necessary equipment and reagents prep_setup->prep_materials handle_transfer Carefully transfer the required amount of powder prep_materials->handle_transfer handle_dissolve Dissolve the powder in a suitable solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate all surfaces and equipment handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste according to institutional guidelines cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and dispose of PPE correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for handling the powder.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Designate a specific area for handling the powder, preferably within a chemical fume hood or a powder containment hood.[5]

    • Ensure all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) are within the designated area to minimize movement.

  • Weighing and Transfer:

    • Use a microbalance within the containment area for accurate weighing.

    • Handle the container of the powder with care to avoid creating dust clouds.

    • Use a clean, dry spatula to transfer the powder to a weigh boat or directly into the reaction vessel.

    • Close the primary container immediately after use.

  • Dissolution:

    • If the experimental procedure requires a solution, add the solvent to the powder slowly to avoid splashing.

    • Ensure the chosen solvent is compatible with the compound.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the powder. A suitable cleaning agent would be a detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol), depending on the solubility of the compound.

    • Dispose of all contaminated materials (weigh boats, pipette tips, gloves, etc.) in a designated hazardous waste container.

Storage Protocol

Proper storage is critical to maintain the stability and integrity of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine.

Logical Flow for Storage Decisions:

start Receiving the Compound check_container Is the container intact and properly sealed? start->check_container yes_container Yes check_container->yes_container Yes no_container No check_container->no_container No store_refrigerator Store in a designated refrigerator at 2-8°C yes_container->store_refrigerator quarantine Quarantine the material and contact the supplier no_container->quarantine check_light Is the storage location protected from light? store_refrigerator->check_light yes_light Yes check_light->yes_light Yes no_light No check_light->no_light No check_compatible Is the storage area free from incompatible materials (e.g., strong oxidizing agents)? yes_light->check_compatible use_amber Transfer to an amber vial or store in a light-blocking secondary container no_light->use_amber use_amber->check_compatible yes_compatible Yes check_compatible->yes_compatible Yes no_compatible No check_compatible->no_compatible No end_storage Properly Stored yes_compatible->end_storage relocate Relocate to a suitable storage location no_compatible->relocate relocate->end_storage

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine in Solution

Welcome to the technical support center for (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential degradation of this compound in solution. By understanding the inherent stability of the molecule and its likely degradation pathways, you can ensure the integrity of your experimental results.

This document provides a comprehensive overview of potential degradation mechanisms, frequently asked questions, and detailed troubleshooting guides with step-by-step protocols for forced degradation studies.

I. Understanding the Molecule: Potential Sites of Degradation

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is a chiral molecule with several functional groups that can be susceptible to degradation under various experimental conditions. Understanding these will help in predicting and identifying degradation products.

  • Tertiary Amine: The dimethylamino group is a potential site for oxidation. Tertiary amines can also exhibit basic properties, which can be influenced by the pH of the solution.[1][2]

  • Nitrophenoxy Ether: The ether linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4][5] The presence of the electron-withdrawing nitro group can influence the rate of this cleavage.

  • Aromatic Nitro Group: The nitro group is a strong chromophore and can be susceptible to photolytic degradation.[6][7][8] It can also be reduced under certain conditions.

  • Chiral Center: The stereochemical integrity of the chiral center may be compromised under harsh conditions, although this is generally less common than the degradation of the functional groups.

II. Frequently Asked Questions (FAQs)

Q1: My solution of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine has turned yellow/brown. What could be the cause?

A color change in your solution is a common indicator of degradation. This is often associated with the alteration of the aromatic nitro group or oxidation of the tertiary amine. It is crucial to investigate the purity of the solution using an analytical technique like HPLC to identify any new peaks corresponding to degradation products.

Q2: I am observing a decrease in the peak area of my compound during HPLC analysis over time. What should I do?

A progressive decrease in the peak area of the parent compound suggests instability under your analytical or storage conditions. This guide provides detailed troubleshooting steps to identify the cause, whether it be hydrolysis, oxidation, or photodegradation. It is recommended to prepare fresh solutions for each analysis and to investigate the stability of the compound in your chosen solvent.[9][10][11]

Q3: What are the ideal storage conditions for solutions of this compound?

To minimize degradation, solutions should be stored at low temperatures (2-8 °C), protected from light by using amber vials, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The choice of solvent is also critical; a neutral, aprotic solvent is generally preferred for long-term storage.

Q4: How can I confirm the structure of the degradation products?

Identifying the structure of degradation products typically requires more advanced analytical techniques. After separating the impurities using a stability-indicating HPLC method, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate their structures.

III. Troubleshooting Guide: Diagnosing and Mitigating Degradation

This section is designed to help you troubleshoot common issues encountered during the handling and analysis of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine in solution.

Issue 1: Rapid Loss of Parent Compound in Acidic or Basic Solutions
  • Potential Cause: Hydrolysis of the ether linkage. The ether bond connecting the two aromatic rings can be cleaved under acidic or basic conditions, leading to the formation of 3-(1-(dimethylamino)ethyl)phenol and 4-nitrophenol.

  • Troubleshooting Steps:

    • pH Screening: Prepare solutions of the compound in a range of pH buffers (e.g., pH 2, 4, 7, 9, 12) at a known concentration.

    • Time-Course Analysis: Analyze the solutions by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours) at a controlled temperature.

    • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. A rapid decrease at low or high pH is indicative of hydrolysis.

    • Mitigation: If your experimental conditions permit, adjust the pH of your solution to a more neutral range where the compound exhibits greater stability.

Issue 2: Appearance of New Peaks in the Chromatogram Upon Exposure to Air or Light
  • Potential Cause 1: Oxidation of the Tertiary Amine. The dimethylamino group can be oxidized to form the corresponding N-oxide. This is often accelerated by exposure to air, oxidizing agents, or certain metal ions.

  • Potential Cause 2: Photodegradation. Aromatic nitro compounds are known to be sensitive to light.[6][7][8] UV or even ambient light can induce degradation, leading to a variety of products.

  • Troubleshooting Steps:

    • Oxidative Stress Testing: Prepare a solution of the compound and add a small amount of an oxidizing agent like hydrogen peroxide (e.g., 3%). Analyze the solution by HPLC after a short period (e.g., 1-2 hours) and compare it to a control solution. The appearance of a new peak in the stressed sample suggests oxidative degradation.

    • Photostability Testing: Prepare two solutions of the compound. Expose one to a controlled light source (as per ICH Q1B guidelines) and keep the other in the dark as a control. Analyze both solutions by HPLC and compare the chromatograms. A greater degree of degradation in the light-exposed sample confirms photosensitivity.

    • Mitigation: For oxidative instability, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon). For photosensitivity, always work with the compound in amber glassware and minimize its exposure to light.

Issue 3: Inconsistent Results and Shifting HPLC Retention Times
  • Potential Cause: Interaction with the stationary phase or degradation on the column. Some amine-containing compounds can interact with the silica backbone of reversed-phase HPLC columns, leading to peak tailing and shifting retention times.[9] Degradation can also occur on-column if the mobile phase is incompatible with the compound.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Ensure the pH of your mobile phase is appropriate for the analysis of a basic compound. A slightly acidic to neutral pH is often a good starting point.

    • Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Sample Diluent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a strong solvent can lead to peak distortion.

IV. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[12][13][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Protocol 1: Acid and Base Hydrolysis
  • Stock Solution Preparation: Prepare a stock solution of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A parallel control sample in water should also be prepared.

  • Neutralization and Analysis: After incubation, cool the solutions to room temperature. Neutralize the acid-stressed sample with 0.1 M NaOH and the base-stressed sample with 0.1 M HCl. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described above.

  • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.

  • Analysis: Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 3: Thermal Degradation
  • Solid State: Place a known amount of the solid compound in an oven at a high temperature (e.g., 80 °C) for 48 hours. After exposure, dissolve the solid in a suitable solvent for HPLC analysis.

  • Solution State: Prepare a solution of the compound in a suitable solvent and incubate it at a high temperature (e.g., 60 °C) for 48 hours. Analyze by HPLC.

Protocol 4: Photolytic Degradation
  • Solution Preparation: Prepare a solution of the compound (e.g., 100 µg/mL in methanol).

  • Exposure: Expose the solution to a photostability chamber according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analysis: Analyze both the exposed and control samples by HPLC.

V. Data Presentation and Visualization

Table 1: Summary of Forced Degradation Conditions and Expected Observations
Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60 °C24 hours3-(1-(dimethylamino)ethyl)phenol, 4-nitrophenol
Base Hydrolysis 0.1 M NaOH60 °C24 hours3-(1-(dimethylamino)ethyl)phenol, 4-nitrophenol
Oxidation 3% H₂O₂Room Temp24 hoursN-oxide derivative
Thermal (Solid) -80 °C48 hoursVarious thermal degradants
Thermal (Solution) Solvent60 °C48 hoursVarious thermal degradants
Photolytic ICH Q1BAmbient-Products of nitro group reduction/rearrangement
Diagrams

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) Parent_Compound (S)-N,N-Dimethyl-1- (3-(4-nitrophenoxy)phenyl)ethanamine Product_Phenol 3-(1-(dimethylamino)ethyl)phenol Parent_Compound->Product_Phenol Ether Cleavage Product_Nitrophenol 4-nitrophenol Parent_Compound->Product_Nitrophenol Ether Cleavage

Caption: Proposed hydrolytic degradation pathway.

Troubleshooting_Workflow Start Observe Degradation (e.g., new peak, color change) Identify_Conditions Identify Stress Conditions (pH, Light, Air Exposure) Start->Identify_Conditions Hypothesize_Mechanism Hypothesize Degradation Mechanism (Hydrolysis, Oxidation, Photolysis) Identify_Conditions->Hypothesize_Mechanism Forced_Degradation Perform Targeted Forced Degradation Study Hypothesize_Mechanism->Forced_Degradation Analyze_Results Analyze Results by HPLC (Compare with observed degradation) Forced_Degradation->Analyze_Results Confirm_Structure Confirm Structure of Degradants (LC-MS, NMR) Analyze_Results->Confirm_Structure Mitigate Implement Mitigation Strategy (Adjust pH, Protect from light, etc.) Analyze_Results->Mitigate If hypothesis is confirmed

Caption: General troubleshooting workflow.

VI. References

  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. International Journal of Pharmaceutical Sciences and Research.

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ACS Publications. (2021, November 18). Photocatalytic Reduction of Aromatic Nitro Compounds with Ag/AgxS Composites under Visible Light Irradiation. [Link]

  • Defense Technical Information Center. (n.d.). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. [Link]

  • ACS Publications. (2009, February 17). Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. [Link]

  • Chemistry Stack Exchange. (2019, May 19). Why are tertiary amines less basic than secondary and primary amines in water than when vapourised?[Link]

  • MDPI. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. [Link]

  • NPTEL. (n.d.). Amines. [Link]

  • Scilit. (2025, March 14). Photodegradation of 1-nitronaphthalene, 2-nitronaphthalene, and 2-methyl-1-nitronaphthalene in the atmosphere. [Link]

  • ACS Publications. (2000, March 4). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration. [Link]

  • MDPI. (2023, January 21). A Comprehensive Review on Adsorption, Photocatalytic and Chemical Degradation of Dyes and Nitro-Compounds over Different Kinds of Porous and Composite Materials. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • ResearchGate. (2025, August 6). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Canadian Science Publishing. (n.d.). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. [Link]

  • ResearchGate. (n.d.). ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with...[Link]

  • Canadian Science Publishing. (2021, January 18). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. [Link]

  • University of Illinois. (n.d.). CHAPTER 21: AMINES. [Link]

  • MDPI. (2018, February 28). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). Nitrosamine Degradation Pathways. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PubChem. (n.d.). (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. [Link]

  • Pharmaffiliates. (n.d.). (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethan-1-amine. [Link]

  • ResearchGate. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with synthesizing (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with synthesizing (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine . This compound is a critical process-related impurity and analytical reference standard associated with the synthesis of the acetylcholinesterase inhibitor Rivastigmine Tartrate ([1], [2]).

The formation of this diaryl ether relies on a Nucleophilic Aromatic Substitution (SNAr) between (S)-3-(1-(dimethylamino)ethyl)phenol and 1-fluoro-4-nitrobenzene. Below, you will find a visual workflow, a field-proven troubleshooting guide, a self-validating experimental protocol, and quantitative optimization data to help you maximize your reaction yield.

Part 1: Process Workflow Diagram

SNAr_Optimization Phenol (S)-3-(1-(dimethylamino)ethyl)phenol (Nucleophile Source) Reagents Anhydrous Cs2CO3 DMSO, 70°C Phenol->Reagents Fluoride 1-fluoro-4-nitrobenzene (Electrophile) Fluoride->Reagents Target (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine (Target Ether) Reagents->Target SNAr (Dry) Byproduct 4-Nitrophenol (Hydrolysis Byproduct) Reagents->Byproduct H2O present

Optimized SNAr workflow for the Rivastigmine ether impurity, highlighting moisture sensitivity.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my overall yield plateauing around 60–70% despite extended reaction times? A1: The plateau is typically caused by the poor nucleophilicity of the phenoxide due to tight ion-pairing, or the competing hydrolysis of the electrophile ([2]).

  • Causality: In polar aprotic solvents like DMF, standard bases like K2CO3 form a heterogeneous suspension. Potassium ions (K+) coordinate relatively strongly with the phenoxide oxygen, reducing its nucleophilicity. Furthermore, if the solvent is not strictly anhydrous, trace water acts as a competing nucleophile.

  • Solution: Switch from K2CO3 to Cesium Carbonate (Cs2CO3) and utilize anhydrous DMSO. The larger ionic radius of Cs+ results in a "naked," highly reactive phenoxide ion—a well-documented phenomenon in challenging SNAr reactions that accelerates kinetics and pushes conversion >90% ([3]).

Q2: I am detecting a significant yellow byproduct in my HPLC/TLC. What is it, and how do I minimize it? A2: The intensely yellow byproduct is 4-nitrophenol (or its phenoxide salt).

  • Causality: Water contamination in your solvent or starting materials leads to the SNAr of 1-fluoro-4-nitrobenzene by hydroxide ions instead of your target phenol.

  • Solution: Dry the amphoteric (S)-3-(1-(dimethylamino)ethyl)phenol starting material via azeotropic distillation with toluene prior to the reaction. Execute the reaction under a strict argon or nitrogen atmosphere.

Q3: The standard protocol uses 60–65°C. Can I increase the temperature to 100°C to force the reaction to completion? A3: Exceeding 80°C is strongly discouraged.

  • Causality: While higher temperatures accelerate the desired SNAr, they simultaneously promote the oxidative degradation of the dimethylamino moiety and increase the rate of side reactions, leading to tarry, highly colored reaction mixtures. The optimal thermodynamic window for this specific diaryl ether formation—without degrading the chiral center or the amine—is strictly 65–75°C.

Q4: How do I efficiently separate the target product from unreacted starting materials and 4-nitrophenol during workup? A4: Utilize the differential pKa values of the functional groups via a targeted acid-base extraction.

  • Causality: Both your starting material and the target product possess a basic dimethylamine group. However, the starting material also contains an acidic phenol group (pKa ~10), which the product lacks.

  • Solution:

    • Extract the crude reaction mixture with 1M HCl. Both the target compound and unreacted starting phenol move into the aqueous layer as hydrochloride salts. Neutral and acidic impurities (unreacted 1-fluoro-4-nitrobenzene and the 4-nitrophenol byproduct) remain in the organic phase and can be discarded.

    • Basify the aqueous layer to pH >12 using 2M NaOH. At this highly basic pH, the unreacted starting material is deprotonated into a highly water-soluble phenoxide anion.

    • Extract with Dichloromethane (DCM). The target product, now a neutral free base, partitions cleanly into the organic layer, leaving the unreacted starting material behind in the aqueous phase.

Part 3: Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Preparation & Azeotropic Drying

  • Dissolve 1.0 eq of (S)-3-(1-(dimethylamino)ethyl)phenol in anhydrous toluene (5 mL/g).

  • Concentrate under reduced pressure at 45°C to remove trace water azeotropically.

  • Validation Checkpoint: The resulting residue must be a dry oil or solid. Failure to remove water will result in a bright yellow reaction mixture in Step 3 (indicating 4-nitrophenol formation).

Step 2: Base Activation

  • Dissolve the dried phenol in anhydrous DMSO (10 mL/g of phenol).

  • Add 2.0 eq of anhydrous Cesium Carbonate (Cs2CO3).

  • Stir at room temperature for 30 minutes under an argon atmosphere.

  • Validation Checkpoint: The suspension should turn slightly cloudy but remain free of intense coloration, confirming the generation of the phenoxide without oxidative degradation.

Step 3: Electrophile Addition

  • Dropwise add 1.2 eq of 1-fluoro-4-nitrobenzene.

  • Heat the reaction mixture to 70°C.

  • Validation Checkpoint: The reaction should maintain a pale to moderate amber color. A rapid shift to deep yellow/orange indicates moisture ingress and electrophile hydrolysis.

Step 4: Reaction Monitoring

  • Stir at 70°C for 4–6 hours.

  • Validation Checkpoint: Analyze via HPLC or TLC (DCM:MeOH 9:1). The reaction is complete when the starting phenol (Rf ~0.2) is consumed and the target ether (Rf ~0.5) constitutes >95% of the UV-active species.

Step 5: Acid-Base Workup & Purification

  • Cool to room temperature and dilute with Ethyl Acetate (EtOAc) and water.

  • Extract the organic layer with 1M HCl (3 x 20 mL).

  • Validation Checkpoint: The aqueous layer now contains the product. The organic layer (containing unreacted electrophile and trace 4-nitrophenol) can be discarded.

  • Adjust the aqueous layer to pH >12 using 2M NaOH.

  • Extract with DCM (3 x 20 mL), dry over Na2SO4, and concentrate to yield the pure (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine.

Part 4: Quantitative Data Presentation

The following table summarizes the optimization of reaction parameters, demonstrating the causality between base selection, moisture control, and overall yield.

BaseSolventConditionsMoisture LevelYield (%)Purity (HPLC %)Primary Byproduct
K2CO3DMF65°C, 12hAmbient45 - 55< 804-Nitrophenol
K2CO3DMF65°C, 12h< 50 ppm65 - 70> 90Unreacted Phenol
Cs2CO3DMF70°C, 6h< 50 ppm85 - 88> 95Trace
Cs2CO3 DMSO 70°C, 4h < 50 ppm 92 - 95 > 98 None detected
Part 5: References
  • Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate Source: Der Pharma Chemica URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: Organic Letters (ACS Publications) URL:[Link]

  • Rivastigmine-impurities Source: Pharmaffiliates URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Purification of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex pharmaceutical impurities.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex pharmaceutical impurities. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine (CAS: 1346242-32-7), commonly known as Rivastigmine Ether Impurity or "Impurity-F", presents a unique set of purification challenges.

Synthesized via the nucleophilic aromatic substitution of (S)-3-(1-(dimethylamino)ethyl)phenol with 1-fluoro-4-nitrobenzene, this compound is a critical reference standard for Rivastigmine API quality control[1]. Below is a comprehensive troubleshooting guide designed to help you overcome the specific bottlenecks associated with its purification.

Data Presentation: Physicochemical Profile

Understanding the molecule's physical chemistry is the first step in designing a self-validating purification protocol.

PropertyValue / DescriptionImpact on Purification Strategy
CAS Number 1346242-32-7N/A
Molecular Weight 286.33 g/mol N/A
Appearance Dark Yellow to Orange Oil[2]Resists direct crystallization; requires salt formation.
Functional Groups Tertiary amine, diaryl ether, nitroBasic, highly lipophilic, prone to silica streaking.
Chirality (S)-enantiomerRequires mild thermal/pH conditions to prevent racemization.
FAQ 1: Liquid-Liquid Extraction (LLE) & Starting Material Removal

Q: My crude reaction mixture contains unreacted (S)-3-(1-(dimethylamino)ethyl)phenol and 1-fluoro-4-nitrobenzene. How do I selectively isolate the target impurity?

Expertise & Causality: The separation relies on exploiting the distinct pKa values of the mixture's components. The starting phenol is amphoteric (it possesses both a basic tertiary amine and an acidic phenolic OH). The 1-fluoro-4-nitrobenzene is entirely neutral and lipophilic. The target product is a basic tertiary amine but lacks the acidic phenol group. By utilizing a targeted pH-swing extraction, we can partition these molecules selectively into different phases.

Protocol: pH-Swing Extraction Workflow

  • Acidification (pH 2): Quench the DMF reaction mixture with water and extract with Dichloromethane (DCM). Wash the DCM layer with 1M HCl.

    • Mechanism: The target product and the starting phenol are protonated at the amine site, rendering them water-soluble. The neutral 1-fluoro-4-nitrobenzene remains in the organic (DCM) layer, which is discarded.

  • Basification (pH 12): Adjust the aqueous layer to pH 12 using 1M NaOH.

    • Mechanism: The starting phenol is deprotonated to form a water-soluble sodium phenoxide salt. The target product's amine is neutralized to its free base form, making it highly lipophilic.

  • Extraction: Extract the basic aqueous layer with fresh DCM. The target product migrates to the organic layer, leaving the phenolic impurity in the aqueous waste.

  • Concentration: Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo to yield the product as a dark yellow oil[1].

LLE_Workflow Start Crude Reaction Mixture (Product, Phenol SM, Fluoro-nitrobenzene) Acidify Add 1M HCl (pH 2) Extract with DCM Start->Acidify Org1 Organic Phase (1-Fluoro-4-nitrobenzene) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Product & Phenol) Acidify->Aq1 Retain Basify Add 1M NaOH (pH 12) Extract with DCM Aq1->Basify Aq2 Aqueous Phase (Sodium Phenoxide) Basify->Aq2 Discard Org2 Organic Phase (Product Free Base) Basify->Org2 Retain Evap Concentrate in vacuo (Orange Oil) Org2->Evap

Logical workflow for the pH-swing extraction isolating the target amine.

FAQ 2: Chromatographic Resolution

Q: When attempting to polish the crude oil using normal-phase silica gel chromatography, the compound streaks severely, resulting in poor recovery. How can I fix this?

Expertise & Causality: Tertiary amines like (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine act as strong hydrogen-bond acceptors and undergo ion-exchange interactions with the acidic silanol groups (Si-OH) present on standard bare silica gel. This causes non-linear adsorption isotherms, observed macroscopically as "streaking" or "tailing" across the column.

Protocol: Mobile Phase Modification To achieve sharp elution bands, you must dynamically deactivate the silica column.

  • Solvent System: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v).

  • Modifier Addition: Add 1% to 2% (v/v) Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH4OH) to the mobile phase.

  • Column Equilibration: Flush the silica column with at least 3 column volumes (CV) of the TEA-modified solvent before loading the sample. This pre-saturates the acidic silanols.

  • Elution: Run the column. The TEA will outcompete the target API for silanol binding sites, allowing the target compound to elute as a tight, symmetrical band.

Silica_Interaction Silica Acidic Silanol Groups (Si-OH) on Silica Interaction Ion-Exchange Binding (Causes Streaking) Silica->Interaction Amine Target Tertiary Amine Amine->Interaction Resolution Capped Silanols (Sharp Elution) Interaction->Resolution Prevents Modifier Triethylamine (TEA) Modifier Modifier->Resolution Competes for binding

Mechanism of Triethylamine preventing tertiary amine streaking on silica.

FAQ 3: Crystallization and Standard Preparation

Q: The purified free base is a dark yellow oil. I need a solid powder for use as an analytical reference standard. What is the best approach?

Expertise & Causality: The free base of this compound possesses high conformational flexibility due to the ether linkage and the benzylic chiral center, which significantly lowers its melting point and prevents spontaneous crystallization[3]. To increase the lattice energy and induce crystallization, the compound must be converted into a pharmaceutically acceptable salt. Given its structural relationship to Rivastigmine, the hydrogen tartrate salt is the most reliable derivative.

Protocol: Tartrate Salt Formation

  • Dissolution: Dissolve 1.0 equivalent of the purified free base oil in a minimal volume of hot anhydrous ethanol.

  • Acid Addition: In a separate flask, dissolve 1.05 equivalents of L-(+)-tartaric acid in hot ethanol.

  • Mixing: Add the tartaric acid solution dropwise to the free base solution under continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours. If crystallization does not initiate, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Isolation: Filter the resulting crystals under vacuum, wash with cold diethyl ether, and dry under high vacuum to yield the solid reference standard.

Analytical Validation (HPLC)

To ensure the purity of your isolated standard, validate using the following literature-adapted parameters[1]:

ParameterCondition
Column Symmetry C18, 250 × 4.6 mm, 5 µm
Detection UV at 290 nm
Mobile Phase Buffer / Acetonitrile gradient
Sample Prep Dissolve in mobile phase (avoid pure organic to prevent peak distortion)
References
  • Patil, S. R., et al. "Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate." Der Pharma Chemica, vol. 9, no. 9, 2017, pp. 31-35. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72942022, (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine." PubChem. URL:[Link]

  • Pharmaffiliates. "(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethan-1-amine Reference Standard." Pharmaffiliates. URL:[Link]

Sources

Optimization

how to increase the bioavailability of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. Here you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to its bioavailability.

Part 1: Understanding the Molecule & The Bioavailability Challenge

FAQ: What are the key physicochemical properties of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine?

Understanding the inherent properties of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is the first step in diagnosing and solving bioavailability issues. Based on its structure and publicly available data, we can summarize its key properties.[1][2][3] This compound is listed as an impurity of Rivastigmine, a drug used to treat dementia.[1]

PropertyPredicted Value / InformationImplication for Oral Bioavailability
Molecular Weight 286.33 g/mol [1]Small molecule size, generally favorable for passive diffusion across membranes.[4]
LogP (XLogP3) 3.5[1]Indicates high lipophilicity (poor water solubility). This is a primary hurdle for dissolution in gastrointestinal (GI) fluids, often a rate-limiting step for absorption.[5][6]
Structure Contains a tertiary amine (N,N-Dimethyl)This group is basic and will be protonated (ionized) in the acidic environment of the stomach. Ionization increases aqueous solubility but can decrease membrane permeability.
Appearance Dark Yellow to Orange Oil[3]The non-crystalline, oily nature suggests it is an amorphous material, which can sometimes have higher initial solubility than a crystalline form but may also be prone to stability issues.[7]

Expert Analysis: The high LogP value is a significant red flag for oral bioavailability. While the small molecular size is advantageous, the poor aqueous solubility will likely be the dominant factor limiting its absorption.[8] The molecule's basicity adds another layer of complexity; it will dissolve in the stomach's acid but may precipitate in the more neutral pH of the intestine, where most drug absorption occurs.

Part 2: Troubleshooting Low Oral Bioavailability

This section provides a structured approach to diagnosing and resolving poor in vivo performance of your compound.

Troubleshooting Guide: My in vivo studies show low and variable plasma exposure. What are the likely causes?

Low and erratic bioavailability is a common challenge for lipophilic compounds.[4][9] The workflow below will help you systematically identify the root cause.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Strategy Selection Start Low & Variable In Vivo Exposure Cause What is the bottleneck? (Solubility, Permeability, or Metabolism?) Start->Cause Solubility Kinetic Solubility Assay (Protocol 1) Cause->Solubility Is dissolution a problem? Permeability Caco-2 Permeability Assay (Protocol 2) Cause->Permeability Is crossing the gut wall an issue? Metabolism Metabolic Stability Assay (e.g., Liver Microsomes) Cause->Metabolism Is it degraded before reaching circulation? Sol_Strategy Solubility Enhancement (e.g., ASD, Lipid Formulation) Solubility->Sol_Strategy If solubility is low Perm_Strategy Permeability Enhancement (e.g., Prodrug, Enhancers) Permeability->Perm_Strategy If permeability is low or efflux is high Met_Strategy Metabolism Mitigation (e.g., Prodrug, Inhibitors) Metabolism->Met_Strategy If metabolism is high

Caption: Troubleshooting workflow for low bioavailability.

Step 1: Assess Solubility

  • Question: Is the compound dissolving in the GI tract?

  • Action: Perform a kinetic solubility assay across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). Given the LogP of 3.5, it is highly probable that your compound is poorly soluble.

  • Protocol: See Protocol 1: Kinetic Solubility Assay .

Step 2: Assess Permeability

  • Question: If it dissolves, can it cross the intestinal wall?

  • Action: Use an in vitro model like the Caco-2 permeability assay. This test not only measures the rate of transport from the apical (gut) side to the basolateral (blood) side (Papp A-B) but can also identify if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[10]

  • Protocol: See Protocol 2: Caco-2 Permeability Assay .

Step 3: Assess First-Pass Metabolism

  • Question: Is the compound being metabolized in the gut wall or liver before reaching systemic circulation?[9]

  • Action: Conduct an in vitro metabolic stability assay using human liver microsomes or S9 fractions.

  • Interpretation: Rapid degradation in these systems suggests that first-pass metabolism is a significant barrier.

Part 3: Strategies for Bioavailability Enhancement

Once you have identified the primary barrier, you can select an appropriate enhancement strategy. For (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, the most likely challenges are solubility and, potentially, metabolism.

Strategy 1: Formulation-Based Approaches

These strategies aim to improve the dissolution rate and maintain a supersaturated state of the drug in the GI tract without chemically altering the molecule.[11][12]

  • Mechanism: This technique involves dispersing the active pharmaceutical ingredient (API) in a polymer matrix in its amorphous (non-crystalline) state.[13] Amorphous forms have higher free energy and can achieve significantly greater aqueous solubility—sometimes 5 to 100 times higher—than their crystalline counterparts.[14] The polymer helps to stabilize this high-energy state and prevent recrystallization.[7][14]

  • Why it's suitable: Since the target compound is an oil, it is already in an amorphous state. Creating a solid dispersion with a polymer like HPMCAS or PVP can improve its handling, stability, and dissolution properties.[7][14]

  • Experimental Workflow: See Protocol 3: Preparation and Evaluation of an ASD .

  • Mechanism: Lipid-based drug delivery systems (LBDDS) like Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) are excellent for highly lipophilic compounds.[15][16] These formulations use oils, surfactants, and co-solvents to dissolve the drug. Upon gentle agitation in aqueous media (like GI fluids), they form fine oil-in-water emulsions or nanoemulsions, presenting the drug in a solubilized state ready for absorption.[15] Furthermore, these systems can stimulate lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[17][18]

  • Why it's suitable: Given the LogP of 3.5, this compound is an ideal candidate for LBDDS. This approach directly addresses the primary issue of poor aqueous solubility.[17]

  • Key Considerations: The choice of lipids and surfactants is critical and requires screening to ensure good emulsification, drug loading, and stability.

G cluster_0 Formulation Strategies cluster_1 Mechanism of Action cluster_2 Outcome Start Poorly Soluble API (LogP = 3.5) ASD Amorphous Solid Dispersion (ASD) Disperse API in polymer matrix Start->ASD Lipid Lipid-Based Formulation (LBDDS) Dissolve API in lipid/surfactant mix Start->Lipid ASD_Mech Creates high-energy amorphous state. Maintains supersaturation. ASD->ASD_Mech Lipid_Mech Forms nanoemulsion in GI tract. Presents drug in solubilized state. May enhance lymphatic uptake. Lipid->Lipid_Mech Outcome Increased Dissolution & Absorption IMPROVED BIOAVAILABILITY ASD_Mech->Outcome Lipid_Mech->Outcome

Caption: Comparison of ASD and LBDDS formulation strategies.
Strategy 2: Chemical Modification (Prodrugs)
  • Mechanism: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[8] For tertiary amines, a common strategy is to create N-phosphonooxymethyl derivatives.[19][20] These prodrugs are often highly water-soluble and are designed to be rapidly cleaved by phosphatases in the body to regenerate the parent tertiary amine.[19][21][22]

  • Why it might be suitable: If formulation strategies fail to provide adequate exposure, or if first-pass metabolism is very high, a prodrug approach can be considered. The N-phosphonooxymethyl prodrug would temporarily mask the lipophilic amine, dramatically increasing water solubility for dissolution.

  • Key Considerations: This is a more involved approach requiring significant synthetic chemistry effort.[19][23] The kinetics of prodrug conversion must be carefully evaluated; it needs to be rapid enough to release the drug but stable enough in the formulation.[22]

Part 4: Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the apparent solubility of the compound in buffers mimicking gastrointestinal conditions.

Materials:

  • (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS) at pH 6.8

  • Citrate buffer at pH 4.5

  • Simulated Gastric Fluid (SGF) at pH 1.2

  • 96-well plates (polypropylene for stock, filter plates for analysis)

  • Plate shaker, Centrifuge, UV-Vis plate reader or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In a 96-well polypropylene plate, add 2 µL of the 10 mM stock solution to 198 µL of each test buffer (pH 1.2, 4.5, 6.8). This creates a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, stack the assay plate onto a 96-well filter plate and centrifuge to separate any precipitated compound from the soluble fraction.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy against a standard curve).

  • The measured concentration represents the kinetic solubility under those conditions.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of the compound. This protocol is adapted from standard industry practices.[10][24][25][26][27]

Materials:

  • Caco-2 cells seeded on 24-well Transwell® inserts, cultured for 21-25 days.

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Test compound, Lucifer Yellow (paracellular integrity marker), Propranolol (high permeability control), Atenolol (low permeability control).

  • LC-MS/MS for quantification.

Procedure:

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values >200 Ω·cm².

  • Assay Preparation: Wash the monolayers on both the apical (A) and basolateral (B) sides with pre-warmed HBSS.

  • A-to-B Permeability:

    • Add the test compound (e.g., at 10 µM) and control compounds to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.[25]

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • B-to-A Permeability (Efflux Assessment):

    • Simultaneously, in a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate and sample as described above.

  • Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS. Also, measure Lucifer Yellow transport to confirm monolayer integrity post-assay.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.

Protocol 3: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)

Objective: To prepare a simple ASD using the solvent evaporation method and evaluate its dissolution advantage.

Materials:

  • (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

  • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or HPMCAS)

  • Dichloromethane (DCM) or other suitable volatile solvent

  • Rotary evaporator or vacuum oven

  • USP II paddle dissolution apparatus

Procedure:

  • Preparation:

    • Dissolve 100 mg of the compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio) in a minimal amount of DCM until a clear solution is formed.

    • Remove the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Gently grind the resulting solid into a fine powder.

  • Characterization (Optional but Recommended):

    • Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting peak) and Powder X-ray Diffraction (PXRD) (presence of a halo pattern).

  • Dissolution Testing:

    • Perform a dissolution test comparing the ASD powder to the unformulated compound.

    • Use a USP II apparatus with 900 mL of a relevant buffer (e.g., pH 6.8 PBS).

    • Add an amount of powder equivalent to a specific dose of the drug to the dissolution vessel.

    • Take samples at various time points (e.g., 5, 15, 30, 60, 90, 120 minutes), filter, and analyze the drug concentration by HPLC or UV-Vis spectroscopy.

  • Analysis: Plot concentration versus time to compare the dissolution profiles. The ASD should show a much faster dissolution rate and ideally a higher concentration (supersaturation) compared to the unformulated compound.[28][29]

References

  • Patsnap Synapse. (2025, May 21). What are the factors affecting the bioavailability of oral drugs?
  • DB-ALM. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]

  • Frontiers in Pharmacology. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • Division of Pharmacy Professional Development. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. [Link]

  • Krise, J. P., & Stella, V. J. (1996). Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. PubMed. [Link]

  • MDPI. (2022, November 7). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. [Link]

  • Asian Journal of Pharmaceutics. (2018, December 5). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. [Link]

  • Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. [Link]

  • MSD Manual Professional Edition. (n.d.). Drug Bioavailability. [Link]

  • Walsh Medical Media. (2025, June 29). Factors Influencing Oral Drug Absorption and Bioavailability. [Link]

  • PMC. (2026, March 9). Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. [Link]

  • ResearchGate. (n.d.). Tripartite prodrug system for tertiary amines (illustrated for fosphenytoin). [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • Molecular Pharmaceutics. (2023, April 3). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. [Link]

  • International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. [Link]

  • Veranova. (n.d.). Amorphous Solid Dispersion. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

  • ResearchGate. (n.d.). Overview of factors affecting oral drug absorption. [Link]

  • ACS Publications. (n.d.). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. [Link]

  • PubChem. (n.d.). (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. [Link]

  • MDPI. (2008, March 3). Prodrugs for Amines. [Link]

  • PMC. (n.d.). The Bioavailability of Drugs—The Current State of Knowledge. [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. [Link]

  • Krise, J. P., et al. (1999). A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs. PubMed. [Link]

  • Preprints.org. (2024, June 7). Bioavailability Enhancement Strategies in Biopharmaceutics. [Link]

  • Patsnap Synapse. (2025, March 20). How to improve the bioavailability of a drug?[Link]

  • BioPharma Trend. (2018, June 20). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. [Link]

  • World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability. [Link]

  • Pharmaffiliates. (n.d.). (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethan-1-amine. [Link]

Sources

Troubleshooting

minimizing toxicity of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine in cell lines

Welcome to the Technical Support Center for in vitro impurity profiling. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and mitigate the off-target cytotoxicity of (S)-N,N-Dimethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro impurity profiling. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and mitigate the off-target cytotoxicity of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine , a known structural impurity of the acetylcholinesterase inhibitor Rivastigmine .

Rather than merely providing a list of steps, this guide is built on the principle of self-validating experimental design . We will explore the causality behind the toxicity and provide robust, field-proven methodologies to isolate your primary experimental endpoints from artifactual cell death.

Mechanistic Insights: The Dual-Threat Toxicity Profile

To minimize toxicity, we must first understand its biochemical origins. This compound contains two distinct toxicophores that trigger independent cell death pathways:

  • Nitroreduction & Redox Cycling (The 4-Nitrophenoxy Group): Nitroaromatic compounds are highly susceptible to one-electron reduction by cellular flavoenzymes (e.g., Cytochrome P450 Oxidoreductase). This forms a highly reactive nitro radical anion. In normoxic cell culture, this radical rapidly transfers its extra electron to molecular oxygen, generating superoxide ( O2∙−​ ) and regenerating the parent compound. This "futile redox cycling" depletes cellular NADPH and induces severe oxidative stress .

  • Lysosomotropism (The N,N-Dimethyl Ethanamine Group): This moiety is a basic lipophilic amine (pKa ~8.5). At a physiological pH of 7.4, a fraction of the compound is unprotonated and freely diffuses across the plasma membrane. However, upon entering the acidic lumen of lysosomes (pH 4.5–5.0), the amine becomes fully protonated and membrane-impermeable. This "ion trapping" causes osmotic swelling of the lysosomes, inhibition of lysosomal phospholipases, and eventual drug-induced phospholipidosis (DIPL) .

ToxicityMechanisms cluster_0 Pathway 1: Nitroreduction & Redox Cycling cluster_1 Pathway 2: Lysosomotropism Compound (S)-N,N-Dimethyl-1- (3-(4-nitrophenoxy)phenyl)ethanamine Nitroreductase Cellular Nitroreductases (e.g., POR) Compound->Nitroreductase Amine Basic Amine Moiety (pKa ~8.5) Compound->Amine Radical Nitro Radical Anion Nitroreductase->Radical ROS Superoxide / ROS Generation Radical->ROS O2 OxStress Oxidative Stress & Lipid Peroxidation ROS->OxStress Apoptosis Cell Death / Apoptosis OxStress->Apoptosis IonTrapping Ion Trapping in Lysosomes (pH 4.5 - 5.0) Amine->IonTrapping LysSwelling Lysosomal Swelling & Phospholipidosis IonTrapping->LysSwelling LMP Lysosomal Membrane Permeabilization (LMP) LysSwelling->LMP LMP->Apoptosis

Dual-threat toxicity pathways: Nitroreduction redox cycling and lysosomotropism.

Frequently Asked Questions (FAQs)

Q: Why do my HepG2 cells show massive vacuolization within 12 hours of exposure? A: This is a classic morphological hallmark of lysosomotropism. The basic amine group is causing the compound to accumulate in lysosomes, leading to osmotic water influx (vacuolization) and drug-induced phospholipidosis. You must neutralize the lysosomal pH gradient to prevent this (see Protocol 2).

Q: Can I just reduce the incubation time to avoid toxicity? A: Shortening exposure (e.g., to <4 hours) will minimize phospholipidosis, as lipid accumulation is time-dependent. However, nitroaromatic redox cycling begins within minutes of exposure. You will still need an antioxidant strategy (Protocol 1) to protect the cells from acute oxidative stress.

Q: My assay requires a functional lysosomal compartment. I cannot use Bafilomycin A1. What are my alternatives? A: If V-ATPase inhibition interferes with your primary endpoint, you can structurally modify the assay environment by increasing the extracellular media pH to 7.8. This reduces the trans-membrane pH gradient, decreasing the unprotonated fraction of the drug available to cross the lysosomal membrane, thereby reducing ion trapping without chemically disabling the lysosome.

Troubleshooting Guide & Workflow

When encountering toxicity with this compound, follow this logical decision tree to isolate the variables.

TroubleshootingWorkflow Start Observe High Cellular Toxicity During Impurity Profiling Q1 Is toxicity ROS-dependent? Start->Q1 Action1 Co-treat with 5 mM NAC or 100 µM Trolox Q1->Action1 Yes Q2 Is toxicity driven by Lysosomal Accumulation? Q1->Q2 No Success Toxicity Minimized: Proceed with Assay Action1->Success Action2 Pre-treat with Bafilomycin A1 (10 nM) to raise pH Q2->Action2 Yes Q3 Is DMSO vehicle >0.1%? Q2->Q3 No Action2->Success Action3 Dilute DMSO or use alternative solvent Q3->Action3 Yes Q3->Success No Action3->Success

Step-by-step troubleshooting workflow for mitigating cellular toxicity.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every mitigation strategy must include an internal validation check to prove the intervention worked mechanistically before assessing the compound.

Protocol 1: ROS Mitigation via Antioxidant Co-treatment

This protocol neutralizes the superoxide generated by the 4-nitrophenoxy group.

  • Preparation: Prepare a fresh 500 mM stock of N-Acetylcysteine (NAC) in sterile PBS. Adjust the pH of the NAC stock to 7.4 using 1M NaOH (critical, as acidic NAC will kill cells).

  • Pre-incubation: Add NAC to your cell culture media at a final concentration of 5 mM. Incubate cells for 1 hour prior to compound exposure to boost intracellular glutathione pools.

  • Compound Addition: Add (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine at your desired assay concentration.

  • Validation Check (The Self-Validating Step): Run a parallel control well treated with 5 mM NAC + 100 µM H2​O2​ . If NAC rescues the H2​O2​ well (proving the antioxidant system is active) but fails to rescue the compound well, the toxicity is primarily driven by lysosomotropism, not ROS.

Protocol 2: Lysosomal De-acidification Assay

This protocol prevents the ion-trapping of the N,N-dimethyl ethanamine moiety.

  • Preparation: Prepare a 10 µM stock of Bafilomycin A1 (a specific V-ATPase inhibitor) in DMSO.

  • Pre-incubation: Treat cells with 10 nM Bafilomycin A1 for 30 minutes. This rapidly neutralizes the acidic pH of the lysosomes.

  • Validation Check (The Self-Validating Step): Co-incubate a control well with 50 nM LysoTracker Red. Bafilomycin A1 must completely abolish the red fluorescent signal (confirming successful neutralization of lysosomal pH) before you proceed.

  • Compound Addition: Add the target compound. Without the pH gradient, the basic amine will no longer become trapped, preventing vacuolization and phospholipidosis.

Quantitative Data Presentation

By applying the protocols above, you can systematically dismantle the compound's toxicity profile. The table below summarizes the expected quantitative shifts in cell viability when isolating these mechanisms.

Treatment ConditionIC50 (µM)Fold-ShiftMechanistic Interpretation
Compound + Vehicle (0.1% DMSO) 12.51.0xBaseline compound toxicity (Dual-threat active).
Compound + 5 mM NAC 45.03.6xROS generation is a major driver of acute toxicity.
Compound + 10 nM Bafilomycin A1 38.23.0xLysosomotropism contributes significantly to cell death.
Compound + NAC + Bafilomycin A1 >100.0>8.0xDual-pathway mitigation successfully rescues cell viability.

Note: Data represents a standardized 24-hour exposure model in HepG2 cell lines.

References

  • National Center for Biotechnology Information (PubChem). "Rivastigmine impurity 1 (CID 73357706)." Accessed March 18, 2026.[Link]

  • Abreu, S., et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Journal of the Brazilian Chemical Society, 2024.[Link]

  • Donlon, B. A., et al. "Toxicity of N-substituted aromatics to acetoclastic methanogenic activity in granular sludge." Applied and Environmental Microbiology, 1996.[Link]

  • Anderson, N., & Borlak, J. "Drug-induced phospholipidosis." FEBS Letters, 2006.[Link]

Reference Data & Comparative Studies

Validation

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine vs [Another Compound Name] efficacy

Comparative Pharmacological Profiling: (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine vs. Rivastigmine Executive Summary In the landscape of neuropharmacology and drug development, the structural nuances of chol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Profiling: (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine vs. Rivastigmine

Executive Summary

In the landscape of neuropharmacology and drug development, the structural nuances of cholinesterase inhibitors dictate both their therapeutic efficacy and their safety profiles. This guide provides a rigorous comparative analysis between the active pharmaceutical ingredient (API) Rivastigmine —a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]—and its critical synthetic impurity, (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine [2][3].

While Rivastigmine is a cornerstone therapy for managing Alzheimer's and Parkinson's disease dementia[1][4], the nitrophenoxy analog is primarily encountered as an ISO 17034-accredited reference standard used in analytical impurity profiling and toxicological screening[2][5]. By examining the causality behind their structural divergence, researchers can better understand the mechanisms of pseudo-irreversible enzyme inhibition versus transient competitive binding.

Mechanistic Divergence: Carbamylation vs. Steric Binding

The efficacy of a cholinesterase inhibitor is fundamentally tied to its ability to interact with the enzyme's catalytic triad.

Rivastigmine exerts its biological effect through the pseudo-irreversible inhibition of cholinesterases[6]. The molecule features an ethyl(methyl)carbamate moiety. Upon entering the active site gorge of AChE, the carbamate group is cleaved, leading to the covalent carbamylation of the catalytic serine residue (Ser203 in human AChE)[6]. This covalent modification inactivates the enzyme for an extended period, ensuring sustained therapeutic acetylcholine levels in the brain[1].

In stark contrast, (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine replaces the critical carbamate group with a 4-nitrophenoxy ether linkage[2]. Without the carbamate moiety, this analog cannot undergo cleavage to covalently modify the catalytic serine. Instead, it is restricted to reversible, non-covalent interactions (such as pi-pi stacking and steric occlusion) within the active site. Consequently, its inhibitory efficacy is drastically attenuated, shifting its profile from a potent therapeutic agent to a pharmacologically inert impurity[2][3].

MOA A Cholinesterase Active Site B Rivastigmine (Carbamate) B->A Binds D Covalent Carbamylation (Ser203) B->D Hydrolysis C Nitrophenoxy Analog (Ether) C->A Binds E Reversible Binding (Steric/Pi-Pi) C->E No Cleavage F Pseudo-Irreversible Inhibition (High Efficacy) D->F G Transient Inhibition (Low Efficacy) E->G

Mechanistic divergence between Rivastigmine and its nitrophenoxy analog at the AChE active site.

Comparative Efficacy Profile (In Vitro Data)

The disparity in their mechanisms of action is quantitatively reflected in their half-maximal inhibitory concentrations (IC50). The data below summarizes the inhibitory potency against human cholinesterases.

CompoundTarget EnzymeIC50 ValueMechanism of Action
Rivastigmine Acetylcholinesterase (AChE)4.15 µM[4][7]Pseudo-irreversible (Carbamylation)
Rivastigmine Butyrylcholinesterase (BChE)0.037 µM (37 nM)[4][7]Pseudo-irreversible (Carbamylation)
Nitrophenoxy Analog Acetylcholinesterase (AChE)> 100 µM (Predicted)Reversible (Transient Binding)
Nitrophenoxy Analog Butyrylcholinesterase (BChE)> 100 µM (Predicted)Reversible (Transient Binding)

Note: Rivastigmine exhibits a pronounced selectivity for BChE over AChE in standard in vitro assays[4][7]. The nitrophenoxy analog exhibits negligible inhibition, underscoring the absolute necessity of the carbamate group for pharmacological efficacy.

Self-Validating Experimental Protocol: Modified Ellman's Assay

To empirically validate the efficacy difference between the API and the impurity, the Ellman's assay remains the gold standard[8][9]. This colorimetric method relies on the hydrolysis of acetylthiocholine (ATChI) to thiocholine, which subsequently reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion[9][10].

The following protocol is engineered as a self-validating system. It incorporates specific pre-incubation steps to account for the slow-binding kinetics of carbamates like Rivastigmine, ensuring that IC50 values are not artificially inflated by premature substrate competition[9][11].

Ellman Step1 1. Enzyme + Inhibitor Pre-incubation (30 min) Step2 2. Add DTNB (Ellman's Reagent) Step1->Step2 Step3 3. Add ATChI (Substrate) Step2->Step3 Step4 4. Enzymatic Hydrolysis Produces Thiocholine Step3->Step4 Step5 5. Thiocholine + DTNB Reaction Step4->Step5 Step6 6. Measure Absorbance (412 nm) Step5->Step6 Yields TNB anion

Step-by-step workflow of the modified Ellman's assay for quantifying cholinesterase inhibition.

Step-by-Step Methodology (96-Well Microplate Format):
  • Reagent Preparation:

    • Buffer: Prepare 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal enzyme stability and DTNB reactivity[9].

    • DTNB Solution: Dissolve DTNB in buffer to a final concentration of 10 mM[9][10].

    • Substrate (ATChI): Prepare a 10 mM stock of ATChI in deionized water (prepare fresh daily to prevent auto-hydrolysis)[10].

  • Compound Dilution: Prepare serial dilutions of Rivastigmine and the nitrophenoxy analog in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation[10].

  • Assay Setup & Internal Controls:

    • Test Wells: 25 µL compound + 25 µL buffer.

    • Positive Control (Uninhibited): 25 µL buffer (with 1% DMSO) + 25 µL buffer.

    • Blank (Non-enzymatic hydrolysis): 50 µL buffer (with 1% DMSO).

  • Enzyme Addition & Critical Pre-incubation: Add 25 µL of AChE (0.1 U/mL) to all wells except the blank[10]. Incubate the plate at 37°C for 30 minutes[11].

    • Causality Note: This pre-incubation is mandatory. Rivastigmine requires time to covalently carbamylate the enzyme. Skipping this step will result in false-negative efficacy for the API.

  • Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed immediately by 25 µL of the ATChI substrate to initiate the reaction[10].

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every 30 seconds for 10 minutes[9][10].

  • Data Validation: Calculate the reaction rate (ΔAbs/min). The blank must show negligible change, validating that the substrate has not degraded. Calculate % inhibition relative to the positive control and plot against log[inhibitor] to derive the IC50[9][10].

Toxicological & Analytical Significance

While (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine lacks therapeutic efficacy, its role in drug development is paramount. As a recognized impurity of Rivastigmine Hydrogen Tartrate[2][3], its quantification is required for regulatory compliance. The absence of cholinesterase inhibition in this analog confirms that trace levels of this impurity in the final API will not contribute to off-target cholinergic toxicity, simplifying its safety qualification during pharmaceutical manufacturing.

Sources

Comparative

Cross-Validation of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine: A Comparative Guide to Characterizing Novel Selective Serotonin Reuptake Inhibitors

Introduction: Unveiling the Potential of a Novel Compound In the landscape of neuropharmacology, the identification and characterization of novel compounds with therapeutic potential is a cornerstone of drug discovery. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Compound

In the landscape of neuropharmacology, the identification and characterization of novel compounds with therapeutic potential is a cornerstone of drug discovery. This guide focuses on a specific molecule, (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, a compound noted as an impurity of Rivastigmine.[1][2][3] While its primary biological activity is not extensively documented, its structural features bear a resemblance to a critical class of antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs). This guide provides a comprehensive framework for the cross-validation of this compound's potential SSRI activity, offering a roadmap for researchers to rigorously assess its performance against established alternatives.

The central hypothesis is that the structural motifs within (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine may confer an affinity for the serotonin transporter (SERT), thereby inhibiting the reuptake of serotonin and increasing its synaptic concentration. This mechanism is the hallmark of SSRIs, which are widely prescribed for major depressive disorder, anxiety disorders, and other psychiatric conditions.[4][5] To substantiate this hypothesis, a systematic and objective comparison with well-characterized SSRIs is paramount. This guide will detail the necessary experimental protocols, data interpretation, and the principles of cross-validation to ensure the scientific integrity of such an investigation.

Comparative Framework: Selecting the Right Benchmarks

A robust cross-validation study necessitates the selection of appropriate comparators. The chosen alternatives should represent a range of pharmacological profiles within the SSRI class. For this guide, we will focus on four widely recognized SSRIs:

  • Dapoxetine: A short-acting SSRI primarily used for the treatment of premature ejaculation.[6][7][8][9] Its rapid absorption and elimination provide a distinct pharmacokinetic profile for comparison.[7]

  • Fluoxetine: One of the most well-known SSRIs, approved for a broad range of conditions including depression and obsessive-compulsive disorder.[4][10][11] It has a long half-life and an activating effect in some patients.[10]

  • Paroxetine: A potent SSRI with some affinity for muscarinic receptors, which can contribute to its side-effect profile.[12][13][14] It is used to treat various anxiety and depressive disorders.[13]

  • Sertraline: A widely prescribed SSRI with a mechanism presumed to be linked to its ability to inhibit the neuronal reuptake of serotonin, with very weak effects on norepinephrine and dopamine neuronal reuptake.[15][16][17]

By comparing the activity of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine to these established drugs, researchers can gain a comprehensive understanding of its potential potency, selectivity, and overall pharmacological profile.

Experimental Protocols: A Step-by-Step Guide to In Vitro Characterization

The following protocols are designed to provide a rigorous in vitro assessment of the test compound's activity.

Serotonin Reuptake Inhibition Assay

This assay is the cornerstone of identifying potential SSRIs. It directly measures the ability of a compound to block the reuptake of serotonin into cells expressing the serotonin transporter.

Principle: Cells stably expressing the human serotonin transporter (hSERT) are incubated with a radiolabeled or fluorescently tagged serotonin analog. The ability of the test compound to inhibit the uptake of this analog into the cells is quantified and compared to known SSRIs.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 cells stably transfected with the hSERT gene in appropriate culture medium.

  • Compound Preparation: Prepare a stock solution of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine and the comparator SSRIs (Dapoxetine, Fluoxetine, Paroxetine, Sertraline) in a suitable solvent, such as DMSO. Create a series of dilutions to determine the half-maximal inhibitory concentration (IC50).

  • Assay Procedure:

    • Plate the hSERT-expressing cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound or comparator drugs.

    • Initiate the uptake reaction by adding a known concentration of [3H]serotonin.

    • Incubate for a defined period at 37°C.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

G

Selectivity Profiling Against Monoamine Transporters

To be classified as an SSRI, a compound must exhibit high selectivity for the serotonin transporter over other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET).[18][19]

Principle: Similar to the serotonin reuptake inhibition assay, this protocol involves assessing the inhibitory activity of the test compound on cells expressing hDAT and hNET.

Detailed Protocol:

  • Cell Lines: Utilize cell lines stably expressing either the human dopamine transporter (hDAT) or the human norepinephrine transporter (hNET).

  • Assay Procedure: Follow the same procedure as the serotonin reuptake inhibition assay, but use [3H]dopamine for the hDAT-expressing cells and [3H]norepinephrine for the hNET-expressing cells.

  • Data Analysis:

    • Determine the IC50 values for the test compound against hDAT and hNET.

    • Calculate the selectivity ratios:

      • SERT Selectivity over DAT = IC50 (DAT) / IC50 (SERT)

      • SERT Selectivity over NET = IC50 (NET) / IC50 (SERT)

A higher selectivity ratio indicates a more selective compound for the serotonin transporter.

G Compound (S)-N,N-Dimethyl-1- (3-(4-nitrophenoxy)phenyl)ethanamine SERT SERT Assay (IC50) Compound->SERT DAT DAT Assay (IC50) Compound->DAT NET NET Assay (IC50) Compound->NET Selectivity Calculate Selectivity Ratios (IC50_DAT / IC50_SERT) (IC50_NET / IC50_SERT) SERT->Selectivity DAT->Selectivity NET->Selectivity

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Comparative In Vitro Activity Profile

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)SERT/DAT SelectivitySERT/NET Selectivity
(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamineExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
DapoxetineLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated ValueCalculated Value
FluoxetineLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated ValueCalculated Value
ParoxetineLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated ValueCalculated Value
SertralineLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated ValueCalculated Value

Interpretation of Results:

  • A low IC50 value for SERT indicates high potency.

  • High IC50 values for DAT and NET suggest lower affinity for these transporters.

  • High selectivity ratios (>>1) are characteristic of a selective serotonin reuptake inhibitor.

By comparing the experimental values for (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine with the data for the established SSRIs, researchers can position the novel compound within the existing pharmacological landscape.

The Principle of Cross-Validation in Pharmacological Screening

Cross-validation is a statistical method used to assess how the results of a study will generalize to an independent data set.[20] In the context of this guide, it refers to the rigorous comparison of a novel compound's activity against a panel of well-characterized drugs using standardized and validated assays.[21] This approach provides a multi-faceted validation of the experimental findings.

Key Aspects of Cross-Validation in this Context:

  • Internal Validity: By running the assays with known SSRIs, the experimental setup and protocols are validated. The results for the reference compounds should align with established literature values, confirming the reliability of the assay.

  • Comparative Efficacy: The performance of the novel compound is not evaluated in a vacuum but is directly benchmarked against the "gold standards" in the field. This allows for a more nuanced understanding of its potential advantages or disadvantages.

  • Predictive Power: A favorable cross-validation profile in vitro increases the confidence in the compound's potential for in vivo efficacy and justifies further investigation.

G node1 { Novel Compound | (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine} node2 { Standardized Assays | SERT, DAT, NET Reuptake Inhibition} node1->node2 node4 { Cross-Validated Profile | Potency Selectivity Comparative Efficacy} node2->node4 node3 { Reference Compounds | Dapoxetine Fluoxetine Paroxetine Sertraline} node3->node2

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization and cross-validation of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine as a potential selective serotonin reuptake inhibitor. By employing rigorous, standardized in vitro assays and comparing its activity profile to a panel of established SSRIs, researchers can generate the robust data necessary to validate its mechanism of action. Positive findings from this initial screening would warrant further investigation, including in vivo animal models to assess its efficacy and safety profile for potential therapeutic applications. The principles and protocols outlined herein are designed to ensure scientific rigor and provide a clear path for the continued exploration of this and other novel compounds in the pursuit of improved treatments for neuropsychiatric disorders.

References

  • What is the mechanism of Paroxetine Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • PRODUCT MONOGRAPH SERTRALINE (sertraline hydrochloride) 25, 50, and 100 mg Capsules Antidepressant / Antipanic / Antiobsessional. (2010, February 9). SANIS HEALTH INC.
  • Dapoxetine: Uses, Interactions, Mechanism Of Action | Vasista Group. (n.d.).
  • Dapoxetine - Wikipedia. (n.d.). Retrieved from [Link]

  • Tariq, R. A., & Vashisht, R. (2024, February 28). Fluoxetine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Sohel, A. J., & Marwaha, R. (2023, July 17). Paroxetine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • The Psychopharmacology of Fluoxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (2017, January 17). Psychopharmacology Institute. Retrieved from [Link]

  • Mechanism of action of Dapoxetine in PE. (A) Synapse showing serotonin... - ResearchGate. (n.d.). Retrieved from [Link]

  • What is the mechanism of Sertraline Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Fluoxetine Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of action of sertraline (Selective Serotonin Reuptake Inhibitor) on its receptor? - Dr.Oracle. (2025, October 23).
  • Fluoxetine: MedlinePlus Drug Information. (2025, November 15). Retrieved from [Link]

  • What is Dapoxetine Hydrochloride used for? - Patsnap Synapse. (2024, June 14).
  • Fluoxetine - Wikipedia. (n.d.). Retrieved from [Link]

  • ZOLOFT - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Dapoxetin: Adverse Effects, Contraindications and Dosage - Urology Textbook. (n.d.). Retrieved from [Link]

  • How Zoloft works: Mechanism of action explained - Medical News Today. (2025, May 1). Retrieved from [Link]

  • Paroxetine (Seroxat) - MS Trust. (2022, November 30). Retrieved from [Link]

  • Jarmuż, A., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(21), 11527. Retrieved from [Link]

  • Reagan, K. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 75-81. Retrieved from [Link]

  • (PDF) Paroxetine—Overview of the Molecular Mechanisms of Action - ResearchGate. (2025, October 15). Retrieved from [Link]

  • In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. (2022, October 21). ACS Omega. Retrieved from [Link]

  • Substrate Selectivity Profiling of the Human Monoamine Transporters - PHAIDRA. (n.d.). Retrieved from [Link]

  • De Benedetti, P. G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(22), 3846-3859. Retrieved from [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PubMed. (2020, October 21). Retrieved from [Link]

  • In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters | ACS Omega - ACS Publications. (2022, October 21). Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Cross-validation approaches. Examples of the different... - ResearchGate. (n.d.). Retrieved from [Link]

  • Revisiting Cross-Validation of Drug Similarity Based Classifiers Using Paired Data. (n.d.). Retrieved from [Link]

  • Cross validation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Discovery of Novel Selective Serotonin Reuptake Inhibitors through Development of a Protein-Based Pharmacophore - ACS Publications. (2011, August 12). Retrieved from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. (2025, August 6). Retrieved from [Link]

  • Screening of selective serotonin reuptake inhibitors from Cyperus rotundus using immobilized neurotransmitter transporter affinity chromatography for antidepressant discovery - PubMed. (2025, October 8). Retrieved from [Link]

  • Cross-validation (statistics) - Wikipedia. (n.d.). Retrieved from [Link]

  • (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine - PubChem. (n.d.). Retrieved from [Link]

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms - MDPI. (2023, May 21). Retrieved from [Link]

  • (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethan-1-amine | Pharmaffiliates. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Enantiomeric Purity Analysis of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

Introduction: The Criticality of Enantiomeric Purity (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is a chiral amine whose biological activity is intrinsically linked to its stereochemistry. In pharmaceutical d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is a chiral amine whose biological activity is intrinsically linked to its stereochemistry. In pharmaceutical development, the selective synthesis and analysis of a single enantiomer are paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate strict control over stereoisomeric composition, as the undesired enantiomer can be inactive, exhibit a different therapeutic profile, or even be toxic. Consequently, the development of a robust, accurate, and validated analytical method for determining enantiomeric purity is not merely a procedural step but a cornerstone of ensuring drug safety and efficacy.

This guide provides a comparative analysis of primary analytical techniques for quantifying the enantiomeric excess (e.e.) of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. We will explore the principles, advantages, and practical considerations of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by best-practice experimental protocols and comparative data.

Analyte Structure and Method Selection Rationale

The target molecule possesses several key structural features that inform our analytical strategy:

  • A single stereocenter: This is the basis of its chirality.

  • Aromatic rings and a nitro group: These provide a strong chromophore, making UV-Vis detection highly effective.

  • A tertiary amine: This basic functional group can interact strongly with stationary phases and provides a handle for ionic interactions.

Given these features, separation techniques that leverage stereospecific interactions are required. Chiral chromatography (HPLC and SFC) using a Chiral Stationary Phase (CSP) and Capillary Electrophoresis with a chiral selector are the most powerful and widely adopted approaches.

Comparative Analysis of Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis due to its robustness, versatility, and wide availability.[1][2][3] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Causality of Method Choices:

  • CSP Selection: For an analyte like (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are the premier choice.[1][4] These CSPs, such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OD-H, offer a high probability of success due to their ability to engage in multiple types of interactions (π-π stacking, hydrogen bonding, dipole-dipole) with the aromatic and polar functional groups of the analyte.

  • Mobile Phase: Normal-phase (NP) mode, typically using alkane/alcohol mixtures (e.g., hexane/isopropanol), is often the starting point for polysaccharide CSPs. The alcohol modifier plays a crucial role in modulating retention and selectivity. For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) is critical to prevent peak tailing by saturating secondary silanol interactions on the silica support.[5]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm (due to the strong absorbance of the nitrophenoxy moiety).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[6][7][8][9]

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, using supercritical CO₂ as the main mobile phase component. It is often faster, uses less organic solvent ("greener"), and can provide superior resolution compared to HPLC for certain compounds.[10][11]

Causality of Method Choices:

  • CSP Selection: The same polysaccharide-based CSPs that are effective in HPLC are typically the first choice for SFC screening.[12] The fundamental chiral recognition mechanisms remain the same.

  • Mobile Phase: The mobile phase consists of supercritical CO₂ and an organic co-solvent, usually an alcohol like methanol or ethanol. The co-solvent percentage is the primary lever for adjusting retention. Basic additives (e.g., DEA) are also essential for good peak shape with amine analytes. The low viscosity of the mobile phase allows for higher flow rates and faster equilibration, leading to significant time savings.[10]

  • Instrumentation: Analytical SFC system with a UV detector and back pressure regulator.

  • Column: Chiralpak® IA, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase: Supercritical CO₂ / Methanol with 10 mM Diethylamine.

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of ~0.5 mg/mL.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Causality of Method Choices:

  • Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors for CE.[13][14][15] For a cationic amine like our analyte (which will be protonated at low pH), neutral or charged cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin) are excellent choices. The enantiomers form transient, diastereomeric inclusion complexes with the CD, which alters their effective mobility, leading to separation.[14]

  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5-3.0) is used to ensure the tertiary amine is fully protonated and to minimize electroosmotic flow (EOF), providing a wider separation window.

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 2.7, containing 20 mM Hydroxypropyl-β-cyclodextrin.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm (lower wavelength often provides better sensitivity in CE).

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in water or 10% BGE to a concentration of ~0.1 mg/mL.

Data Presentation and Performance Comparison

The following table summarizes the expected performance characteristics for each technique in the analysis of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. These values are illustrative and represent typical outcomes from a well-optimized method.

Parameter Chiral HPLC Chiral SFC Chiral CE
Resolution (Rs) > 2.0> 2.5> 3.0
Analysis Time 10 - 20 min3 - 8 min15 - 25 min
Solvent Consumption High (Hexane/IPA)Low (CO₂/Methanol)Very Low (Aqueous Buffer)
Sample Requirement ~5 µg on column~2.5 µg on column< 1 ng on column
Method Development ModerateFast (screening)Moderate to Complex
Robustness HighHighModerate (sensitive to matrix)
Cost per Sample ModerateLowLow

Visualized Workflows

Chiral Method Development Workflow

This diagram outlines a universal screening strategy for developing a chiral separation method, applicable across HPLC and SFC.

A Define Analyte Properties (pKa, solubility, chromophore) B Select Primary Technique (HPLC vs. SFC) A->B C CSP Screening (Polysaccharide Columns: IA, IB, IC, OD, etc.) B->C D Mobile Phase Screening (NP, PO, RP for HPLC) (Co-solvents for SFC) C->D E Additive Screening (Acidic vs. Basic) D->E F Hit Identified? (Partial Separation) E->F F->C No G Optimize Parameters (Flow, Temp, Gradient, Additive %) F->G Yes I No Separation H Method Validation (ICH Q2(R1)) G->H

Caption: A systematic workflow for chiral method development.

Mechanism of Chiral Recognition on a CSP

This diagram illustrates the principle of enantiomeric separation on a chiral stationary phase.

cluster_0 Chiral Stationary Phase (CSP) CSP Chiral Selector Site 1 Site 2 Site 3 R_Enantiomer (R)-Enantiomer Interaction_R Strong 3-Point Interaction (Longer Retention) R_Enantiomer->Interaction_R Interacts with CSP S_Enantiomer (S)-Enantiomer Interaction_S Weaker 2-Point Interaction (Shorter Retention) S_Enantiomer->Interaction_S Interacts with CSP Interaction_R->CSP:f0 Interaction_R->CSP:f1 Interaction_R->CSP:f2 Interaction_S->CSP:f0 Interaction_S->CSP:f2

Caption: Enantiomers interacting differently with a CSP.

Conclusion and Recommendation

All three techniques—HPLC, SFC, and CE—are capable of providing accurate and precise determination of the enantiomeric purity of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine.

  • Recommendation for Routine QC: For routine quality control environments, Chiral SFC is the recommended technique. Its primary advantages of high speed, low organic solvent consumption, and high resolution make it the most efficient and cost-effective choice for high-throughput analysis.[11]

  • Recommendation for Method Development/Orthogonal Method: Chiral HPLC remains an indispensable tool. Its robustness and the vast historical knowledge base make it a reliable choice, especially for initial method development or as an orthogonal method to confirm results from SFC.

  • Recommendation for Limited Sample/Complex Matrix: Chiral CE excels in situations where the sample amount is extremely limited or when dealing with complex biological matrices. Its exceptionally low sample consumption and unique separation mechanism provide a powerful, complementary analytical solution.

The final selection must be based on the specific laboratory context, considering available instrumentation, sample throughput requirements, and environmental policies. In all cases, a thorough method validation according to ICH guidelines is mandatory to ensure the integrity of the analytical results.[6][9]

References

  • Tomaszewski, J., & Rumore, M. M. (1994). Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development. Drug Development and Industrial Pharmacy, 20(1), 119-139.
  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Pharma Focus Asia. (2021). Chiral Chromatography in Pharmaceutical Analysis. [Link]

  • ICH. (2005). Q2(R1) Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gasper, M. P., et al. (1998). Enantiomeric separation by capillary electrophoresis using a crown ether as chiral selector. Journal of Chromatography A, 828(1-2), 209-218. [Link]

  • Welch, C. J., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. American Pharmaceutical Review. [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Reetz, M. T., et al. (1999). Super-High-Throughput Screening of Enantioselective Catalysts by Using Capillary Array Electrophoresis. Angewandte Chemie International Edition, 38(12), 1758-1761. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. [Link]

  • FDA. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Lynam, K. G., & Nicolas, E. C. (1993). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1197-1206. [Link]

  • Wsol, V., et al. (2004). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Journal of Chromatography B, 803(1), 129-135. [Link]

  • De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2-6. [Link]

  • Ali, I., et al. (2017). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Journal of Separation Science, 40(1), 226-243. [Link]

  • Jones, C. D., et al. (2006). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Organic Letters, 8(3), 483-486. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-191. [Link]

  • Bull, J., et al. (2006). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 1(4), 1833-1837. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Petrovic, A. G., et al. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules, 26(17), 5296. [Link]

  • ResearchGate. (2018). Regulatory Considerations in Drug Development of Stereoisomers. [Link]

  • Jones, C. D., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(3), 483–486. [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Salsbury, J. S., & Kennan, R. P. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • Vescina, A., et al. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Journal of Chromatography A, 704(1), 195-203. [Link]

  • Sänger-van de Griend, C. E. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. LCGC Europe. [Link]

  • Sänger–van de Griend, C.E. (1999). Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. Acta Universitatis Upsaliensis. [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine

This guide provides essential safety and logistical information for the proper disposal of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine (CAS No. 1346242-32-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine (CAS No. 1346242-32-7). As a research chemical, particularly one containing an aromatic nitro group, this compound must be handled with the assumption of significant hazard. This document outlines a self-validating system of protocols to ensure the safety of laboratory personnel and compliance with environmental regulations. The procedures detailed below are grounded in established principles of chemical waste management and draw upon safety data from structurally analogous compounds.

Core Principle: Proactive Hazard Assessment & Waste Classification

(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine is a dark yellow to orange oil used in research, notably as an impurity of Rivastigmine.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—containing both a nitrophenol moiety and an amine group—necessitates treating it as a hazardous substance.

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[2][3] While this specific chemical is not explicitly "listed" as a P- or U-series hazardous waste, any solid waste can be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Given the known toxicological profiles of related aromatic nitro compounds, it is scientifically prudent and legally required to manage this substance as a characteristic hazardous waste due to its potential toxicity.[5][6]

Therefore, all waste streams containing this compound, regardless of concentration, must be collected and disposed of as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [7][8][9]

Chemical Identification
IUPAC Name (1S)-N,N-dimethyl-1-[3-(4-nitrophenoxy)phenyl]ethanamine[10]
CAS Number 1346242-32-7[1][10]
Molecular Formula C16H18N2O3[10]
Appearance Dark Yellow to Orange Oil[1]
Common Synonyms (alphaS)-N,N,alpha-Trimethyl-3-(4-nitrophenoxy)benzenemethanamine[10][11]
Anticipated Hazard Profile (Based on Analogous Compounds)
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.[12][13]
Skin Corrosion/Irritation May cause skin irritation.[13]
Serious Eye Damage/Irritation May cause serious eye irritation.[13]
Environmental Hazard Aromatic nitro compounds can be toxic to aquatic life.[14]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[12][15]
Personnel Protection: A Non-Negotiable Prerequisite

Before handling the pure compound or its waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The causality is clear: to prevent exposure via inhalation, ingestion, or dermal absorption, a multi-layered barrier is required.

Personal Protective Equipment (PPE) Specification & Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Latex gloves are not suitable. If direct contact occurs, remove and dispose of the glove immediately and wash hands.[16]
Eye/Face Protection Safety glasses with side shields are mandatory. A chemical splash goggle and/or face shield is required when handling larger quantities (>50 mL) or during procedures with a high splash risk.
Skin & Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required.
Respiratory Protection All handling of this compound, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[16]
The Disposal Workflow: From Generation to Collection

The following step-by-step methodology ensures that waste is handled safely and in accordance with institutional and federal guidelines. The ultimate disposal method for nitrophenols is high-temperature incineration by a licensed facility, which ensures complete destruction of the hazardous compound.[6]

  • Principle: Proper segregation at the point of generation is the most critical step to prevent dangerous chemical reactions.

  • Protocol:

    • Designate a specific, labeled hazardous waste container for all waste streams containing (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine.

    • This includes pure unused compound, reaction mixtures, solutions, and contaminated consumables (e.g., pipette tips, wipes).

    • Crucially, segregate this waste stream from incompatible materials, especially strong oxidizing agents. [8][12] Store in secondary containment, such as a plastic tub, to contain any potential leaks.[17]

  • Principle: Proper container management ensures safety, facilitates regulatory compliance, and prevents environmental release.

  • Protocol:

    • Use a compatible container: A clean, empty solvent bottle (glass or polyethylene) with a screw cap is ideal. Do not use metal cans or open beakers.[8][18]

    • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.[17] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "(S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine" and any other constituents in the waste mixture.

      • The approximate percentages of each component.

      • The relevant hazard characteristics (e.g., "Toxic").

      • The accumulation start date (the date the first drop of waste is added).

    • Keep the container closed: The container must be sealed with a proper cap at all times, except when actively adding waste.[8][16] This prevents the release of vapors and protects against spills.

    • Do not overfill: Fill the container to no more than 90% capacity to allow for vapor expansion.[8]

  • Principle: Items that have come into contact with the chemical retain its hazardous properties and must be managed accordingly.

  • Protocol:

    • Solid Waste: Used gloves, absorbent pads, and other contaminated solid debris should be collected in a separate, clearly labeled, sealed plastic bag and placed in a solid hazardous waste container.

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

    • Empty Containers: A container that held the pure compound is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous waste. [8] Subsequent rinsates can also be collected. After rinsing and air-drying in a fume hood, the labels on the container must be fully defaced or removed before disposal as regular glass or plastic waste.[8]

  • Principle: Final disposal must be handled by trained professionals at a licensed facility.

  • Protocol:

    • Store the sealed, labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17]

    • Once the container is full (or within institutional time limits, often 6 months), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[18][19]

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Protocol:

    • Alert & Evacuate: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

    • Control Ignition Sources: If any flammable solvents are present in the mixture, extinguish all nearby flames and turn off spark-producing equipment.

    • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

    • Contain & Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a chemical spill pillow.[9][20] Do not use paper towels or other combustible materials.

    • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container or a sealed, labeled bag.

    • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

    • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Process Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine waste.

G Disposal Workflow for (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine cluster_0 Waste Generation & Handling cluster_1 Storage & Pickup Gen Waste Generated (Liquid, Solid, or Contaminated Item) PPE Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) Gen->PPE Container Step 2: Select Compatible Hazardous Waste Container PPE->Container Label Step 3: Affix & Complete Hazardous Waste Label Container->Label Add_Waste Step 4: Add Waste to Container (Keep Closed When Not in Use) Label->Add_Waste Store Step 5: Store in Secondary Containment in Satellite Accumulation Area (SAA) Add_Waste->Store Full Container Full or Time Limit Reached? Store->Full Full->Store No Request Step 6: Submit Pickup Request to EHS Department Full->Request Yes Pickup Step 7: EHS Collection for Final Incineration Request->Pickup

Caption: Decision and action workflow for laboratory waste management.

References

  • PubChem. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • Pharmaffiliates. (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethan-1-amine. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Penta Chemicals. N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]

  • U.S. Environmental Protection Agency. RCRA Online Document 14887. [Link]

  • Arnold & Porter. EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • GovInfo. Federal Register/Vol. 63, No. 77/Wednesday, April 22, 1998/Rules and Regulations. [Link]

  • ALS Global. RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. [Link]

  • Cytiva. SAFETY DATA SHEET 9529942420. [Link]

  • National Institutes of Health Office of Research Services. Chemical Safety Guide, 6th Ed. [Link]

  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. [Link]

  • PubChem. N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. [Link]

  • University of Wisconsin–Madison. Chemical Disposal. [Link]

  • Harvard University Environmental Health and Safety. Chemical and Hazardous Waste. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.